molecular formula C6H6BrNO B599396 (3-Bromopyridin-4-YL)methanol CAS No. 146679-66-5

(3-Bromopyridin-4-YL)methanol

Cat. No.: B599396
CAS No.: 146679-66-5
M. Wt: 188.024
InChI Key: LQBUZBOVEZBDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromopyridin-4-YL)methanol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.024. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBUZBOVEZBDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676731
Record name (3-Bromopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146679-66-5
Record name (3-Bromopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromopyridin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromopyridin-4-YL)methanol (CAS: 146679-66-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Bromopyridin-4-YL)methanol is a substituted pyridine derivative that serves as a crucial intermediate and building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring functionalized with both a bromine atom and a hydroxymethyl group, offers dual reactivity that allows for selective and sequential modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

This compound is a white powder under standard conditions.[2] Its core structure consists of a pyridine ring with a bromine atom at the 3-position and a hydroxymethyl group at the 4-position.[1] This specific arrangement is key to its chemical utility.

Table 1: Physicochemical Properties and Identifiers

Property Value Source(s)
CAS Number 146679-66-5 [1][2][3][4]
Molecular Formula C₆H₆BrNO [1][3][4]
Molecular Weight 188.02 g/mol [1][3]
IUPAC Name This compound [1]
Appearance White powder [2]
Boiling Point 287.1 ± 25.0 °C (Predicted) [3]
Density 1.668 ± 0.06 g/cm³ (Predicted) [3]
pKa 12.72 ± 0.10 (Predicted) [3]
Storage Store in a dry, sealed container at room temperature. [3]
InChI Key LQBUZBOVEZBDEB-UHFFFAOYSA-N [1][3]

| Canonical SMILES | C1=C(C(=CN=C1)Br)CO |[1] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

Technique Parameters Observed Signals Source(s)
¹H NMR CDCl₃, 300 MHz δ (ppm): 8.61 (s, 1H), 8.51 (d, J = 4.8 Hz, 1H), 7.55 (d, J = 4.8 Hz, 1H), 4.76 (s, 2H), 2.89 (s, 1H) [2]
¹³C NMR CDCl₃, 75.5 MHz δ (ppm): 151.14, 149.45, 148.54, 122.47, 119.90, 63.47 [2]
Mass Spec. (GC/MS) - m/z: 188 [2]
Mass Spec. (General) - The spectrum characteristically displays M⁺ and M+2 molecular ion peaks of nearly equal intensity due to bromine's natural isotopic abundance (⁷⁹Br and ⁸¹Br).[1] [1]

| Infrared (IR) | KBr | ν (cm⁻¹): 3152, 2894, 2829, 1593, 1447, 1401, 1333, 1223, 1170, 1070, 1024, 834, 705, 599 |[2] |

Synthesis and Experimental Protocols

The most direct route for synthesizing this compound involves the reduction of its corresponding aldehyde derivative, 3-bromo-4-pyridinecarboxaldehyde.[1][2]

Experimental Protocol: Reduction of 3-Bromo-4-pyridinecarboxaldehyde

This protocol details the synthesis via chemical reduction using sodium borohydride.[2]

Materials:

  • 3-Bromo-4-pyridinecarboxaldehyde (3.0 g, 16.2 mmol)

  • Anhydrous Methanol (40 mL)

  • Sodium Borohydride (NaBH₄) (0.736 g, 19.5 mmol)

  • Ethyl Acetate

  • Distilled Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: A solution of 3-bromo-4-pyridinecarboxaldehyde (16.2 mmol) in anhydrous methanol (40 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (19.5 mmol) is added slowly to the cooled solution.

  • Reaction: The reaction mixture is stirred continuously at 0 °C for 2 hours under a nitrogen atmosphere to prevent side reactions.

  • Solvent Removal: Upon completion, the methanol is removed by distillation under reduced pressure.

  • Extraction: The resulting residue is partitioned between water and ethyl acetate. The organic layer is separated.

  • Washing and Drying: The organic layer is washed with distilled water, then dried over anhydrous Na₂SO₄.

  • Isolation: The solvent is concentrated under reduced pressure to yield the final product, this compound, as a white powder.[2] The reported yield for this procedure is quantitative (100%).[2]

G cluster_workflow Synthesis Workflow start 3-Bromo-4-pyridinecarboxaldehyde in Anhydrous Methanol reagent Add NaBH₄ at 0°C start->reagent Step 1 reaction Stir 2h at 0°C under N₂ reagent->reaction Step 2 workup1 Remove Solvent (Reduced Pressure) reaction->workup1 Step 3 workup2 Extract with Ethyl Acetate / Water workup1->workup2 Step 4 workup3 Dry Organic Layer (Na₂SO₄) workup2->workup3 Step 5 product This compound (White Powder) workup3->product Step 6

Fig 1. Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic value of this compound lies in the distinct reactivity of its two functional groups, which can be addressed selectively.[1] This makes it a versatile precursor for creating libraries of complex molecules for drug discovery screening programs.[1]

Reactions at the Bromine Atom (C3-Position)
  • Cross-Coupling Reactions: The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.[1] These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the pyridine core with diverse substituents.[1][5]

  • Cine-Substitution: Under certain base-catalyzed conditions, 3-bromopyridines can undergo cine-substitution. This reaction may proceed through a highly reactive 3,4-pyridyne intermediate, which is then trapped by a nucleophile to functionalize the 4-position.[1]

Reactions at the Hydroxymethyl Group (C4-Position)
  • Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, providing access to other important classes of compounds.[1]

  • Conversion to Amines: The hydroxymethyl group can be transformed into a methanamine. This is typically a two-step process involving the activation of the hydroxyl group into a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine source.[1]

  • Etherification: Standard Williamson ether synthesis conditions can be applied to form ethers. This involves deprotonating the alcohol with a base, followed by reaction with an alkyl halide.[1]

G cluster_bromo Bromine (C3) Reactions cluster_hydroxyl Hydroxymethyl (C4) Reactions center This compound cross_coupling Cross-Coupling (e.g., Suzuki) center->cross_coupling Pd Catalyst, Boronic Acid cine_sub Cine-Substitution center->cine_sub Strong Base oxidation Oxidation center->oxidation Oxidizing Agent amination Conversion to Amine center->amination 1. Activation 2. Amine Source ether Etherification center->ether Base, Alkyl Halide

Fig 2. Key reactivity pathways for this compound.

References

An In-depth Technical Guide to (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (3-Bromopyridin-4-YL)methanol, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

This compound is a substituted pyridine derivative with a bromine atom at the 3-position and a hydroxymethyl group at the 4-position of the pyridine ring.[1] This specific arrangement of functional groups is crucial for its chemical reactivity and utility as a building block in the synthesis of more complex molecules.[1]

IdentifierValue
Molecular Formula C₆H₆BrNO[1][2][3][4]
Molecular Weight 188.02 g/mol [1][2][3][4]
CAS Number 146679-66-5[1][3][5]
Canonical SMILES C1=C(C(=CN=C1)Br)CO[1]
InChIKey LQBUZBOVEZBDEB-UHFFFAOYSA-N[3]
Boiling Point 287.1±25.0 °C (Predicted)[3]
Density 1.668±0.06 g/cm³ (Predicted)[3]
pKa 12.72±0.10 (Predicted)[3]

Experimental Protocols

A common and direct method for the synthesis of this compound involves the reduction of the corresponding aldehyde, 3-bromo-4-pyridinecarboxaldehyde.[1][5]

Synthesis of this compound from 3-Bromo-4-pyridinecarboxaldehyde [5]

  • Materials:

    • 3-bromo-4-pyridinecarboxaldehyde (3.0 g, 16.2 mmol)

    • Anhydrous methanol (40 mL)

    • Sodium borohydride (NaBH₄) (0.736 g, 19.5 mmol)

    • Ethyl acetate

    • Distilled water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • A solution of 3-bromo-4-pyridinecarboxaldehyde in anhydrous methanol is prepared.

    • The solution is cooled to 0 °C.

    • Sodium borohydride is slowly added to the cooled solution.

    • The reaction mixture is stirred continuously at 0 °C for 2 hours under a nitrogen atmosphere.

    • Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.

    • Water and ethyl acetate are added to the residue for extraction.

    • The organic layer is separated, washed with distilled water, and dried over anhydrous sodium sulfate.

    • The solvent is concentrated under reduced pressure to yield the final product, this compound, as a white powder.[5]

  • Characterization: The structure of the resulting product can be confirmed by various analytical techniques including ¹H NMR, ¹³C NMR, GC/MS, and IR spectroscopy.[5] The mass spectrum would characteristically show a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a distinctive pattern for bromine-containing compounds due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1]

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow reagents 3-bromo-4-pyridinecarboxaldehyde Anhydrous Methanol conditions NaBH₄ 0 °C, 2h, N₂ reagents->conditions Reduction workup Solvent Removal Extraction (EtOAc/H₂O) Drying (Na₂SO₄) conditions->workup Purification product This compound workup->product Final Product

References

Spectroscopic Profile of (3-Bromopyridin-4-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Bromopyridin-4-YL)methanol, a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented below has been compiled from various sources and is summarized for clarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.61s-1HH-2
8.51d4.81HH-6
7.55d4.81HH-5
4.76s-2H-CH₂OH
2.89s-1H-OH

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
151.14C-6
149.45C-4
148.54C-2
122.47C-5
119.90C-3
63.47-CH₂OH

Solvent: CDCl₃, Frequency: 75.5 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3152O-H stretch (alcohol)
2894, 2829C-H stretch (aliphatic)
1593C=C/C=N stretch (pyridine ring)
1447, 1401Aromatic ring vibrations
1333-
1223-
1170-
1070C-O stretch
1024-
834-
705C-Br stretch
599-

Technique: KBr pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₆BrNO), the molecular weight is approximately 188.02 g/mol .[2] A characteristic feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity (M⁺ and M+2), which is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[2]

Table 4: Mass Spectrometry Data for this compound

m/zAssignment
188[M]⁺ (containing ⁷⁹Br or ⁸¹Br)

Technique: GC/MS[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz spectrometer. A standard single-pulse experiment is used with a pulse angle of 30 degrees, a relaxation delay of 1 second, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 75.5 MHz. A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is employed. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a relaxation delay of 2 seconds are used.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated from the solvent.

  • Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR_Acq Data Acquisition Sample->NMR_Acq IR_Acq Data Acquisition Sample->IR_Acq MS_Acq Data Acquisition Sample->MS_Acq NMR_Proc Data Processing NMR_Acq->NMR_Proc FID H_NMR ¹H NMR Spectrum NMR_Proc->H_NMR C_NMR ¹³C NMR Spectrum NMR_Proc->C_NMR IR_Proc Data Processing IR_Acq->IR_Proc Interferogram IR_Spec IR Spectrum IR_Proc->IR_Spec MS_Proc Data Processing MS_Acq->MS_Proc Ion Signal MS_Spec Mass Spectrum MS_Proc->MS_Spec Structure Final Structure H_NMR->Structure C_NMR->Structure IR_Spec->Structure MS_Spec->Structure

References

An In-depth Technical Guide to the Solubility and Stability of (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available information and recommended experimental protocols for determining the solubility and stability of (3-Bromopyridin-4-YL)methanol. While specific quantitative data for this compound is not extensively published, this document outlines standardized methodologies for researchers to generate reliable data. This guide is intended to be a valuable resource for professionals in drug development and chemical research, offering detailed experimental workflows and data presentation frameworks.

Introduction

This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The pyridine scaffold is a prevalent motif in medicinal chemistry, often enhancing the solubility and bioavailability of drug candidates.[3] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its effective use in synthesis, formulation, and biological assays.[4]

This guide summarizes the known chemical and physical properties of this compound and provides detailed experimental protocols for determining its solubility and stability profiles.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties are essential for designing and interpreting solubility and stability studies.

PropertyValueSource
Molecular Formula C₆H₆BrNO[1][5]
Molecular Weight 188.02 g/mol [1][5]
Appearance Off-white to light yellow solid[5]
Boiling Point (Predicted) 287.1 ± 25.0 °C[5][6]
Density (Predicted) 1.668 ± 0.06 g/cm³[5][6]
pKa (Predicted) 12.72 ± 0.10[5][6]
Storage Conditions Sealed in dry, Room Temperature[5][6]

Solubility Profile

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] It measures the concentration of the compound in a saturated solution in equilibrium with an excess of the solid material.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol, isopropanol, DMSO) in a sealed glass vial. The presence of excess solid is crucial for reaching equilibrium.[4]

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker bath for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.[4]

  • Data Reporting:

    • Express the solubility in mg/mL and mol/L at the specified temperature.

Data Presentation:

The experimentally determined solubility data should be recorded in a structured format as shown in Table 2.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of DeterminationObservations
Polar ProticWater25Equilibrium
37Equilibrium
Ethanol25Equilibrium
Methanol25Equilibrium
Isopropanol25Equilibrium
Polar AproticAcetonitrile25Equilibrium
DMSO25Equilibrium
NonpolarToluene25Equilibrium

Kinetic solubility assays are higher-throughput and are often employed in the early stages of drug discovery. This method measures the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration stock solution in DMSO.[4]

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[4]

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Precipitation Detection:

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering to identify the concentration at which precipitation occurs.

  • Data Reporting:

    • The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Stability Profile

The stability of pyridine derivatives can be influenced by factors such as pH, temperature, light, and oxidizing agents.[7][8] A comprehensive stability assessment is critical for determining appropriate storage and handling conditions.

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at a specified temperature (e.g., 60-80 °C) for a defined period.[8]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Maintain at room temperature or heat gently for a defined period.[8]

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature for a specified duration.[8]

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-100 °C).[8]

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines. A dark control sample should be run in parallel.[8]

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products. Mass spectrometry can be used for the structural elucidation of unknown degradants.[8]

Data Presentation:

The results of the forced degradation studies should be summarized as shown in Table 3.

Stress ConditionTemperature (°C)Duration% DegradationMajor Degradants (if identified)
0.1 M HCl8024 h
0.1 M NaOH2524 h
3% H₂O₂2524 h
Heat (Solid)1007 days
Heat (Solution)807 days
Light (ICH Q1B)25As per guideline

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Equilibrium_Solubility_Workflow start Start: Excess this compound and Solvent equilibration Equilibration (24-72h) at Constant Temperature start->equilibration settling Allow Excess Solid to Settle equilibration->settling filtration Filter Supernatant (0.22 µm) settling->filtration analysis Quantify Concentration using HPLC filtration->analysis end Report Equilibrium Solubility (mg/mL, mol/L) analysis->end

Caption: Workflow for Equilibrium Solubility Determination.

Forced_Degradation_Workflow start Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, Heat) stress_conditions->acid pH base Base Hydrolysis (0.1 M NaOH) stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation Oxidative heat Thermal Stress (Solid & Solution) stress_conditions->heat Thermal light Photostability (ICH Q1B) stress_conditions->light Photo sampling Withdraw Aliquots at Specified Time Points acid->sampling base->sampling oxidation->sampling heat->sampling light->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis end Calculate % Degradation and Identify Degradants analysis->end

References

An In-depth Technical Guide to the Reduction of 3-Bromopyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reduction of 3-bromopyridine-4-carboxaldehyde, a key synthetic transformation for accessing the versatile building block, (3-bromopyridin-4-yl)methanol. This alcohol is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. This document details the prevalent reduction methodologies, with a primary focus on the high-yielding and operationally simple sodium borohydride (NaBH₄) reduction.

Core Reduction Mechanisms

The primary methods for the reduction of 3-bromopyridine-4-carboxaldehyde involve nucleophilic addition of a hydride equivalent to the carbonyl group. The two most common approaches are reduction with sodium borohydride and catalytic hydrogenation.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent that is highly effective for the conversion of aldehydes and ketones to their corresponding alcohols.[1] The mechanism proceeds in two main steps:

  • Nucleophilic Attack: The borohydride anion (BH₄⁻) acts as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 3-bromopyridine-4-carboxaldehyde. This results in the formation of a tetrahedral alkoxide intermediate, with the electrons from the carbon-oxygen π-bond moving to the oxygen atom.[2][3]

  • Protonation: The resulting alkoxide is then protonated, typically by the solvent (e.g., methanol) or during an aqueous workup, to yield the final alcohol product, this compound.[1]

One molar equivalent of sodium borohydride can theoretically reduce four equivalents of an aldehyde. However, in practice, a slight excess of the reducing agent is often employed to ensure complete conversion.

Catalytic Hydrogenation

Catalytic hydrogenation is another effective method for the reduction of aldehydes. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction typically occurs on the surface of the catalyst, where both the aldehyde and hydrogen are adsorbed. This facilitates the syn-addition of two hydrogen atoms across the carbonyl double bond to form the corresponding primary alcohol. While a widely used industrial process, specific documented protocols for the catalytic hydrogenation of 3-bromopyridine-4-carboxaldehyde are less prevalent in the literature compared to the borohydride reduction.

Experimental Protocols and Data

The reduction of 3-bromopyridine-4-carboxaldehyde to this compound has been successfully achieved with high efficiency using sodium borohydride.

Sodium Borohydride Reduction: A Detailed Protocol

A reported procedure for the synthesis of this compound from 3-bromopyridine-4-carboxaldehyde demonstrates a quantitative yield.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 3-bromopyridine-4-carboxaldehyde 3-Bromopyridine-4-carboxaldehyde This compound This compound 3-bromopyridine-4-carboxaldehyde->this compound Methanol, 0°C NaBH4 Sodium Borohydride (NaBH₄) G aldehyde 3-Bromopyridine-4-carboxaldehyde (Carbonyl Carbon is δ+) alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack hydride Hydride Ion (H⁻) from NaBH₄ hydride->aldehyde alcohol This compound alkoxide->alcohol Protonation solvent Solvent (e.g., Methanol) Proton Source solvent->alkoxide G start Dissolve 3-bromopyridine-4-carboxaldehyde in anhydrous methanol cool Cool solution to 0°C start->cool add_nabh4 Slowly add Sodium Borohydride cool->add_nabh4 react Stir at 0°C for 2 hours under Nitrogen add_nabh4->react concentrate Remove solvent under reduced pressure react->concentrate extract Extract with Ethyl Acetate and Water concentrate->extract dry Dry organic layer over Na₂SO₄ extract->dry final_product Concentrate to obtain This compound dry->final_product

References

Physical characteristics of (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of (3-Bromopyridin-4-YL)methanol

Introduction

This compound is a substituted pyridine derivative with significant applications as a versatile building block in organic synthesis.[1] Its structure, featuring a pyridine ring with a bromine atom at the 3-position and a hydroxymethyl group at the 4-position, allows for selective modifications at these two reactive sites.[1] This makes it a valuable intermediate in the synthesis of various biologically active molecules and complex chemical structures.[1] This guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 146679-66-5[1][2]
Molecular Formula C₆H₆BrNO[1][2]
Molecular Weight 188.02 g/mol [1][2]
Appearance Off-white to light yellow solid[2]
Boiling Point 287.1 ± 25.0 °C (Predicted)[2]
Density 1.668 ± 0.06 g/cm³ (Predicted)[2]
pKa 12.72 ± 0.10 (Predicted)[2]
Storage Sealed in dry, Room Temperature[2]
Canonical SMILES C1=C(C(=CN=C1)Br)CO[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3-bromo-4-pyridinecarboxaldehyde.[2]

Procedure:

  • 3-bromo-4-pyridinecarboxaldehyde (3.0 g, 16.2 mmol) is dissolved in anhydrous methanol (40 mL).

  • The solution is cooled to 0 °C.

  • Sodium borohydride (NaBH₄) (0.736 g, 19.5 mmol) is slowly added to the solution.[2]

  • The reaction mixture is stirred continuously at 0 °C for 2 hours under a nitrogen atmosphere.[2]

  • Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[2]

  • Water and ethyl acetate are added to the residue for extraction.

  • The organic layer is separated, washed with distilled water, and dried over anhydrous sodium sulfate (Na₂SO₄).[2]

  • The solvent is concentrated under reduced pressure to yield the final product, this compound, as a white powder.[2]

Determination of Melting Point

The melting point of a solid is a critical physical property for its identification and purity assessment.[3] For a crystalline solid like this compound, the following capillary method is a standard procedure.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Watch glass or weighing paper

Procedure:

  • Place a small amount of the powdered this compound onto a watch glass.

  • Push the open end of a capillary tube into the powder to collect a small amount of the sample.[3]

  • Gently tap the sealed bottom of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.[3]

  • Place the packed capillary tube into the heating block of the melting point apparatus.[3]

  • Heat the sample rapidly to about 10-15 °C below the expected melting point.[3]

  • Then, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.[3]

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[3]

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3]

  • The recorded melting range provides an indication of the sample's purity. A narrow range is indicative of a pure compound.

Visualizations

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_result Result prep1 Place Powdered Sample on Watch Glass prep2 Load Sample into Capillary Tube prep1->prep2 Insert open end prep3 Pack Sample to 2-3 mm Height prep2->prep3 Tap gently meas1 Place Capillary in Apparatus prep3->meas1 Transfer meas2 Rapid Heat to ~15°C Below MP meas1->meas2 meas3 Slow Heat (1-2°C/min) meas2->meas3 meas4 Observe and Record Melting Range meas3->meas4 result Melting Point Range Determined meas4->result

Caption: Workflow for determining the melting point of a solid organic compound.

Logical Relationship of Compound Properties

CompoundProperties cluster_physical cluster_chemical Compound This compound Structure Molecular Structure (C₆H₆BrNO) Compound->Structure Physical Physical Properties Structure->Physical determines Chemical Chemical Reactivity Structure->Chemical governs Application Synthetic Applications Physical->Application informs MP Melting Point Physical->MP BP Boiling Point Physical->BP Density Density Physical->Density pKa pKa Physical->pKa Chemical->Application enables Oxidation Oxidation of -CH₂OH Chemical->Oxidation Substitution Substitution of -Br Chemical->Substitution

Caption: Interrelation of the structural and chemical properties of the compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Bromopyridin-4-YL)methanol as a Heterocyclic Building Block

This compound has emerged as a strategically important heterocyclic building block in the fields of medicinal chemistry and materials science. Its value is derived from the orthogonal reactivity of its key functional groups: a pyridine ring, a reactive bromine atom, and a versatile hydroxymethyl group.[1] This specific arrangement allows for sequential and selective modifications, making it an ideal scaffold for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active compounds.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 146679-66-5[1]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1][3]
Appearance White powder[4]
Melting Point 81-82 °C (for the precursor 3-Bromo-4-pyridinecarboxaldehyde)

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (300 MHz, CDCl₃, δ ppm): 8.61 (s, 1H), 8.51 (d, 1H, J = 4.8 Hz), 7.55 (d, 1H, J = 4.8 Hz), 4.76 (s, 2H), 2.89 (s, 1H)[4]
¹³C NMR (75.5 MHz, CDCl₃, δ ppm): 151.14, 149.45, 148.54, 122.47, 119.90, 63.47[4]
Mass Spec. (MS) GC/MS (m/z): 188. The mass spectrum is expected to show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1][4]
Infrared (IR) (KBr, ν, cm⁻¹): 3152, 2894, 2829, 1593, 1447, 1401, 1333, 1223, 1170, 1070, 1024, 834, 705, 599[4]

Synthesis and Core Reactivity

The primary and most direct route to synthesizing this compound is through the reduction of its corresponding aldehyde, 3-bromo-4-pyridinecarboxaldehyde.[1][4] This transformation is a robust and high-yielding process.

G start 3-Bromo-4-pyridinecarboxaldehyde reagent NaBH₄ Methanol, 0 °C start->reagent product This compound reagent->product

Caption: Synthesis of this compound.

The true synthetic utility of this building block lies in the diverse reactions it can undergo. The bromine atom is primed for various palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group can be readily transformed into other functional moieties.

G cluster_cross_coupling C-Br Bond Reactions (Cross-Coupling) cluster_functional_group Hydroxymethyl Group Transformations suzuki Suzuki (R-B(OH)₂) buchwald Buchwald-Hartwig (R₂NH) sonogashira Sonogashira (R-C≡CH) oxidation Oxidation (Aldehyde/Acid) etherification Etherification (-CH₂OR) amination Conversion to Amine (-CH₂NR₂) main This compound main->suzuki Pd cat. main->buchwald Pd cat. main->sonogashira Pd/Cu cat. main->oxidation main->etherification main->amination G start Setup Inert Atmosphere (Schlenk Tube) add_reagents Add Pd Catalyst, Ligand, Base, and Aryl Bromide start->add_reagents add_solvents Add Anhydrous Solvent and Amine add_reagents->add_solvents heat Heat Reaction (80-110 °C) add_solvents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics. The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies. (3-Bromopyridin-4-YL)methanol is a valuable building block for introducing a pyridinyl-methanol moiety into biaryl structures. The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, while the methanol group provides a handle for further functionalization.

These application notes provide detailed protocols and data for the synthesis of biaryl compounds utilizing this compound via Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.

Key Applications of Pyridinyl Biaryl Compounds

Biaryl compounds containing a pyridine ring are of significant interest in drug discovery due to their ability to interact with a wide range of biological targets. Notably, pyridinyl-containing biaryls have been identified as potent inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] This pathway is a crucial mediator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases, autoimmune disorders, and some cancers.[4]

Signaling Pathway: p38 MAPK Inhibition by Pyridinyl Biaryl Compounds

The diagram below illustrates the p38 MAPK signaling cascade and the inhibitory action of pyridinyl biaryl compounds.

p38_MAPK_pathway ext_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) mapkkk MAPKKK (e.g., TAK1, MEKKs) ext_stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->substrates inflammation Inflammatory Response substrates->inflammation inhibitor Pyridinyl Biaryl Compound inhibitor->p38

Caption: p38 MAPK signaling pathway and its inhibition.

Experimental Workflow for Biaryl Synthesis

The following diagram outlines a general experimental workflow for the palladium-catalyzed cross-coupling of this compound with a generic coupling partner.

experimental_workflow start Start reagents Combine Reactants: This compound Coupling Partner (Boronic Acid, Stannane, or Organozinc) start->reagents catalyst Add Catalyst System: Pd Catalyst Ligand Base (for Suzuki/Negishi) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction Mixture under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Organic Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis product Isolated Biaryl Product analysis->product

Caption: General experimental workflow for cross-coupling.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative conditions and yields for Suzuki-Miyaura, Stille, and Negishi couplings. While specific data for this compound is limited in the literature, the presented data is based on couplings with structurally similar bromopyridine derivatives and serves as a strong starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids (Representative Data)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O901680-90
33-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃DME/H₂O851875-85
44-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (2)-Na₂CO₃THF/H₂O802470-80

Table 2: Stille Coupling of this compound with Organostannanes (Representative Data)

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)--Toluene1101280-90
2(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)CuINMP801875-85
3(3-Fluorophenyl)tributylstannaneAsPh₃ (8)-LiCl1,4-Dioxane1002470-80
4(4-Vinylphenyl)tributylstannanePdCl₂(PPh₃)₂ (3)--DMF901665-75

Table 3: Negishi Coupling of this compound with Organozinc Reagents (Representative Data)

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(OAc)₂ (2)SPhos (4)THF60885-95
2(4-Methoxyphenyl)zinc chloridePd₂(dba)₃ (1.5)XPhos (3)Dioxane501280-90
3(3-Fluorophenyl)zinc chloridePdCl₂(dppf) (2)-DMF701075-85
4Ethylzinc bromideNiCl₂(dppe) (5)-THF252460-70

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5][6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Degassed solvent system (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O, DME/H₂O)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Stille Coupling

This protocol provides a general method for the Stille coupling of this compound with an organostannane.[8][9][10]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryltributylstannane, 1.1-1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%)

  • Ligand (if required, e.g., P(o-tol)₃, AsPh₃, 4-10 mol%)

  • Additive (optional, e.g., CuI, LiCl)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, NMP, 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, the ligand (if applicable), and any additive.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe, followed by the organostannane.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Negishi Coupling

This protocol outlines a general procedure for the Negishi coupling of this compound with an organozinc reagent.[11][12][13]

Materials:

  • This compound (1.0 equiv)

  • Organozinc reagent (Aryl- or Alkylzinc halide, 1.2-2.0 equiv, typically prepared in situ or used as a solution)

  • Palladium or Nickel catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), NiCl₂(dppe), 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Anhydrous, degassed solvent (e.g., THF, DMF, 1,4-Dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium or nickel catalyst, and the ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the solution of the organozinc reagent dropwise at room temperature or as specified for the particular reagent.

  • Heat the reaction mixture to the desired temperature (typically 25-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The palladium-catalyzed cross-coupling reactions described provide efficient and versatile methods for the synthesis of a wide array of biaryl compounds from this compound. The choice of the specific coupling reaction—Suzuki-Miyaura, Stille, or Negishi—will depend on the desired substrate scope, functional group tolerance, and availability of starting materials. The provided protocols and representative data serve as a valuable resource for researchers in the development of novel pyridinyl biaryl compounds for various applications, particularly in the discovery of new therapeutic agents targeting pathways such as p38 MAPK.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the primary hydroxyl group of (3-Bromopyridin-4-YL)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science, and the derivatization of its hydroxyl moiety allows for the introduction of diverse functionalities, enabling the synthesis of novel compounds with tailored properties. The following sections detail procedures for etherification, esterification, and protection/deprotection of the hydroxyl group, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

Introduction

This compound is a key synthetic intermediate possessing two reactive sites: the bromine atom on the pyridine ring, amenable to cross-coupling reactions, and the primary hydroxyl group, which can be readily converted into a variety of other functional groups.[1] The derivatization of the hydroxyl group is a fundamental strategy to modulate the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability, or to introduce specific pharmacophores. Common derivatization strategies include the formation of ethers and esters, or the temporary protection of the hydroxyl group to allow for selective reactions at other positions of the molecule.[2]

Derivatization Strategies

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[3] The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide, which then displaces the halide from the alkyl halide. For primary alcohols such as this compound, this method is generally efficient.

Esterification using Acyl Chlorides

Esterification of the hydroxyl group can be readily achieved by reaction with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This method is typically high-yielding and proceeds under mild conditions. The resulting esters can serve as prodrugs or as intermediates for further functionalization.

Protection as a Silyl Ether and Deprotection

In multi-step syntheses, it is often necessary to protect the reactive hydroxyl group to prevent unwanted side reactions. Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation, stability under a wide range of reaction conditions, and facile cleavage under specific conditions.[4] The tert-butyldimethylsilyl (TBS) group is a popular choice, offering a good balance of stability and ease of removal.

Quantitative Data Summary

The following tables summarize typical quantitative data for the derivatization reactions of primary alcohols similar to this compound. It is important to note that optimal conditions and yields may vary for the specific substrate and should be determined empirically.

Table 1: Williamson Ether Synthesis

ParameterValue
Substrate This compound
Reagents NaH, Alkyl Halide (e.g., Iodomethane)
Solvent Anhydrous THF or DMF
Temperature 0 °C to room temperature
Reaction Time 2-6 hours
Typical Yield 70-90%

Table 2: Esterification with Acyl Chloride

ParameterValue
Substrate This compound
Reagents Acyl Chloride (e.g., Acetyl Chloride), Pyridine
Solvent Anhydrous Dichloromethane
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Typical Yield 85-95%

Table 3: Protection as a tert-Butyldimethylsilyl (TBS) Ether

ParameterValue
Substrate This compound
Reagents TBS-Cl, Imidazole
Solvent Anhydrous DMF
Temperature Room temperature
Reaction Time 2-4 hours
Typical Yield >95%

Table 4: Deprotection of a TBS Ether

ParameterValue
Substrate O-tert-Butyldimethylsilyl-(3-Bromopyridin-4-YL)methanol
Reagents Tetrabutylammonium Fluoride (TBAF)
Solvent THF
Temperature Room temperature
Reaction Time 1-2 hours
Typical Yield >90%

Experimental Protocols and Workflows

Protocol 1: Williamson Ether Synthesis of 3-Bromo-4-(methoxymethyl)pyridine

Diagram 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous THF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir at 0 °C for 30 min C->D E Add Iodomethane dropwise D->E F Warm to RT and stir for 2-6 h E->F G Quench with water F->G H Extract with Ethyl Acetate G->H I Dry organic layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Workflow for the synthesis of 3-Bromo-4-(methoxymethyl)pyridine.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Slowly add iodomethane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Protocol 2: Esterification to form (3-Bromopyridin-4-YL)methyl acetate

Diagram 2: Esterification Workflow

Esterification cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous Dichloromethane B Add Pyridine A->B C Cool to 0 °C B->C D Add Acetyl Chloride dropwise C->D E Stir at RT for 1-3 h D->E F Wash with water and brine E->F G Dry organic layer (Na2SO4) F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Caption: Workflow for the synthesis of (3-Bromopyridin-4-YL)methyl acetate.

Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final ester.

Protocol 3: Protection and Deprotection of the Hydroxyl Group as a TBS Ether

Diagram 3: Protection/Deprotection Cycle

Protection_Deprotection A This compound B O-tert-Butyldimethylsilyl- This compound A->B  Protection  TBS-Cl, Imidazole, DMF B->A  Deprotection  TBAF, THF

Caption: Logical relationship of TBS protection and deprotection.

4.3.1 Protection Protocol:

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

4.3.2 Deprotection Protocol:

Methodology:

  • Dissolve the TBS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the deprotected alcohol.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Acyl chlorides are corrosive and lachrymatory. Handle with care.

  • Pyridine and DMF are harmful solvents. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may require optimization for specific applications. The user is solely responsible for all safety precautions.

References

Oxidation of (3-Bromopyridin-4-YL)methanol to its aldehyde or carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation of (3-Bromopyridin-4-YL)methanol to its corresponding aldehyde, 3-bromopyridine-4-carbaldehyde, or its carboxylic acid, 3-bromopyridine-4-carboxylic acid. These compounds are valuable intermediates in the synthesis of novel pharmaceuticals and other biologically active molecules. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation Pathways Overview

The oxidation of this compound can be directed to yield either the aldehyde or the carboxylic acid through the selection of appropriate reagents. Mild oxidizing agents will selectively produce the aldehyde, while strong oxidizing agents will lead to the formation of the carboxylic acid.

Oxidation_Pathways starting_material This compound aldehyde 3-Bromopyridine-4-carbaldehyde starting_material->aldehyde Mild Oxidation (e.g., Swern, DMP, MnO2) carboxylic_acid 3-Bromopyridine-4-carboxylic acid starting_material->carboxylic_acid Strong Oxidation (e.g., KMnO4, Jones Reagent) aldehyde->carboxylic_acid Further Oxidation

Caption: Oxidation pathways of this compound.

Protocol 1: Synthesis of 3-Bromopyridine-4-carbaldehyde (Aldehyde Formation)

This protocol details the selective oxidation of this compound to 3-bromopyridine-4-carbaldehyde using a Swern oxidation. This method is known for its mild reaction conditions and high selectivity for primary alcohols to aldehydes.[1]

Materials
  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (three-necked flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

Aldehyde_Synthesis_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere add_dcm_oxalyl Add DCM and Oxalyl Chloride to Flask Cool to -60 °C start->add_dcm_oxalyl add_dmso Slowly Add DMSO Maintain -60 °C add_dcm_oxalyl->add_dmso add_alcohol Add this compound Solution Stir for 1 hour at -65 °C add_dmso->add_alcohol add_tea Add Triethylamine Allow to Warm to Room Temperature add_alcohol->add_tea workup Quench Reaction and Perform Aqueous Work-up add_tea->workup purification Purify by Column Chromatography workup->purification end End: Isolate 3-Bromopyridine-4-carbaldehyde purification->end

Caption: Workflow for the synthesis of 3-bromopyridine-4-carbaldehyde.

Procedure
  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM) to a dry three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cool the flask to -60 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the cooled DCM with stirring.

  • Maintain the temperature at -60 °C and add dimethyl sulfoxide (DMSO) dropwise. Stir the mixture for 30 minutes.

  • Dissolve this compound in a minimal amount of anhydrous DCM and add it slowly to the reaction mixture, ensuring the temperature does not rise above -60 °C.

  • Stir the reaction mixture at -65 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Slowly add triethylamine (TEA) to the reaction mixture.

  • Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromopyridine-4-carbaldehyde.[1]

Quantitative Data for Aldehyde Synthesis (Analogous Reactions)
Oxidizing AgentSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
Swern Oxidation2-Hydroxymethyl-4-bromopyridineDCM-65 to RT1-275[1]
Dess-Martin PeriodinanePrimary AlcoholsDichloromethaneRoom Temp0.5 - 2High[2][3]
Activated MnO₂Isopropyl(pyridin-3-yl)methanolDichloromethaneRoom Temp7282[4]

Protocol 2: Synthesis of 3-Bromopyridine-4-carboxylic acid (Carboxylic Acid Formation)

This protocol describes the oxidation of this compound to 3-bromopyridine-4-carboxylic acid using potassium permanganate (KMnO₄), a strong oxidizing agent.

Materials
  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Dichloromethane (DCM)

  • Ice

  • Standard laboratory glassware

  • Heating mantle

  • Magnetic stirrer and stir bar

Experimental Workflow

Carboxylic_Acid_Synthesis_Workflow start Start: Dissolve Starting Material in Water heat_reaction Heat to 70-80 °C start->heat_reaction add_kmno4 Add KMnO4 Portion-wise heat_reaction->add_kmno4 stir_reaction Stir at 70-80 °C for 3 hours add_kmno4->stir_reaction cool_reaction Cool to Room Temperature stir_reaction->cool_reaction quench Pour into Ice-Water Mixture cool_reaction->quench filter_solids Filter to Remove MnO2 quench->filter_solids extract_product Add Dichloromethane to Filtrate for Crystallization filter_solids->extract_product isolate_product Filter and Dry the Product extract_product->isolate_product end End: Obtain 3-Bromopyridine-4-carboxylic acid isolate_product->end

Caption: Workflow for the synthesis of 3-bromopyridine-4-carboxylic acid.

Procedure
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in water.

  • Heat the solution to 70-80 °C.

  • Add potassium permanganate (KMnO₄) in portions to the heated solution, ensuring the reaction temperature is maintained. The purple color of the permanganate will disappear as it reacts.

  • After the addition is complete, continue stirring the reaction mixture at 70-80 °C for approximately 3 hours, or until TLC analysis indicates the consumption of the starting material.[5]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into an ice-water bath to quench the reaction.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrates and add an equal volume of dichloromethane. Stir to induce crystallization.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Filter the solid product, wash with cold water, and dry to obtain 3-bromopyridine-4-carboxylic acid.[5]

Quantitative Data for Carboxylic Acid Synthesis (Analogous Reactions)
Oxidizing AgentSubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
KMnO₄4-Bromo-2-methylpyridineWater70-803High[5]
Jones ReagentPrimary AlcoholsAcetone/Water0-25VariableHigh[6][7]

Note on Safety:

  • Swern Oxidation: This reaction should be carried out in a well-ventilated fume hood as it produces volatile and odorous byproducts. The reaction is also highly exothermic and requires careful temperature control.

  • Potassium Permanganate: KMnO₄ is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.

  • Jones Reagent: Chromium (VI) compounds are carcinogenic and toxic. Handle with extreme caution and appropriate personal protective equipment.[6][8]

These protocols provide a foundation for the synthesis of 3-bromopyridine-4-carbaldehyde and 3-bromopyridine-4-carboxylic acid. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Application Notes and Protocols for the Etherification of (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopyridin-4-YL)methanol is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a reactive hydroxymethyl group and a bromine-substituted pyridine ring allows for diverse and selective chemical modifications. Etherification of the primary alcohol is a key transformation, enabling the synthesis of a wide array of derivatives with potential applications as pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting ethers can exhibit altered physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for optimizing drug candidates. The Williamson ether synthesis is the most common and reliable method for this transformation, offering a versatile and straightforward approach to a variety of ethers.

Chemical Properties and Applications

The ether derivatives of this compound are of significant interest in drug development. The pyridine moiety is a common scaffold in many biologically active compounds, and the introduction of an ether linkage at the 4-position can modulate the molecule's interaction with biological targets. For instance, pyridyl ethers are known to act as ligands for various receptors, including nicotinic acetylcholine receptors (nAChRs), and are being investigated for the treatment of neurological disorders. The bromine atom on the pyridine ring serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity into the molecular structure.

Recommended Synthetic Method: Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction involving the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether.[1][2] This method is highly effective for the etherification of primary alcohols like this compound.

Reaction Scheme

Caption: Mechanism of the Williamson ether synthesis.

Experimental Workflow

G A Combine this compound and Solvent in Flask B Add Base (e.g., NaH) at 0°C A->B C Stir to Form Alkoxide B->C D Add Alkyl Halide at 0°C C->D E React at Room Temperature (Monitor by TLC) D->E F Quench Reaction E->F G Aqueous Workup (Extraction and Washing) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: General experimental workflow for the etherification.

References

Application Notes and Protocols: Synthesis of (3-bromopyridin-4-yl)methanamine from (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical conversion of (3-Bromopyridin-4-YL)methanol to (3-bromopyridin-4-yl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The protocols outlined herein are based on established chemical principles and provide a comprehensive guide for laboratory execution.

Introduction

(3-bromopyridin-4-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of a variety of biologically active molecules, including potent kinase inhibitors. The conversion of the readily available this compound to the corresponding methanamine is a pivotal transformation that enables the introduction of a crucial nitrogen-containing functional group. This document details a reliable multi-step synthetic route for this conversion, designed for reproducibility and scalability in a research setting.

Overall Reaction Scheme

The conversion of this compound to (3-bromopyridin-4-yl)methanamine can be efficiently achieved through a three-step process:

  • Mesylation: Activation of the primary alcohol to a good leaving group by converting it to a mesylate.

  • Azide Formation: Nucleophilic substitution of the mesylate with sodium azide to form the corresponding azide.

  • Reduction: Reduction of the azide to the primary amine using a Staudinger reduction or catalytic hydrogenation.

G cluster_0 Synthetic Pathway Start This compound Intermediate1 (3-bromopyridin-4-yl)methyl methanesulfonate Start->Intermediate1 Mesylation (MsCl, Et3N) Intermediate2 4-(azidomethyl)-3-bromopyridine Intermediate1->Intermediate2 Azide Substitution (NaN3) End (3-bromopyridin-4-yl)methanamine Intermediate2->End Reduction (PPh3, H2O or H2, Pd/C)

Caption: Synthetic workflow for the conversion of this compound to (3-bromopyridin-4-yl)methanamine.

Data Presentation

Table 1: Summary of Reagents and Expected Products

StepStarting MaterialKey ReagentsProductExpected Yield
1. MesylationThis compoundMethanesulfonyl chloride, Triethylamine(3-bromopyridin-4-yl)methyl methanesulfonate>90%
2. Azide Formation(3-bromopyridin-4-yl)methyl methanesulfonateSodium azide4-(azidomethyl)-3-bromopyridine>85%
3. Reduction4-(azidomethyl)-3-bromopyridineTriphenylphosphine, Water (Staudinger) OR H₂, Pd/C (Hydrogenation)(3-bromopyridin-4-yl)methanamine>90%

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₆H₆BrNO188.02Solid
(3-bromopyridin-4-yl)methyl methanesulfonateC₇H₈BrNO₃S266.11Solid
4-(azidomethyl)-3-bromopyridineC₆H₅BrN₄213.04Oil or Solid
(3-bromopyridin-4-yl)methanamineC₆H₇BrN₂187.04Oil or Solid

Experimental Protocols

Step 1: Synthesis of (3-bromopyridin-4-yl)methyl methanesulfonate (Mesylation)

This protocol details the conversion of the primary alcohol to a mesylate, which serves as an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

  • This compound

  • Dry Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in dry DCM (10 volumes) at 0 °C in a round-bottom flask, add triethylamine (1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.[1]

  • Upon completion, dilute the reaction mixture with deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the desired mesylate.

Step 2: Synthesis of 4-(azidomethyl)-3-bromopyridine (Azide Formation)

This protocol describes the nucleophilic substitution of the mesylate with sodium azide.

Materials:

  • (3-bromopyridin-4-yl)methyl methanesulfonate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (3-bromopyridin-4-yl)methyl methanesulfonate (1.0 eq.) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 portions).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide product.[2]

Step 3: Synthesis of (3-bromopyridin-4-yl)methanamine (Reduction)

Two effective methods for the reduction of the azide to the primary amine are provided below.

This method is a mild reduction that avoids the use of metal catalysts.[3]

Materials:

  • 4-(azidomethyl)-3-bromopyridine

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve 4-(azidomethyl)-3-bromopyridine (1.0 eq.) in a mixture of THF and water.

  • Add triphenylphosphine (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[4]

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • The desired amine can be isolated from the by-product, triphenylphosphine oxide, by standard purification techniques such as column chromatography or acid-base extraction.

This is a common and efficient method for azide reduction.[5]

Materials:

  • 4-(azidomethyl)-3-bromopyridine

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve 4-(azidomethyl)-3-bromopyridine (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (3-bromopyridin-4-yl)methanamine. The product can be further purified by distillation or chromatography if necessary.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

(3-bromopyridin-4-yl)methanamine is a crucial building block for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The primary amine of this molecule provides a key point for further chemical modification and elaboration to build more complex molecular architectures that can effectively bind to the active site of kinases.

A notable example of a drug candidate synthesized using a derivative of this class of compounds is AZD5363 (Capivasertib) , a potent inhibitor of the AKT kinase, which is a key node in cell signaling pathways that are often dysregulated in cancer.[6] While the direct synthesis of AZD5363 from (3-bromopyridin-4-yl)methanamine is not explicitly detailed, the 3-bromo-4-aminomethylpyridine core is a structural motif found in many kinase inhibitors, highlighting the importance of this synthetic intermediate.[7]

G cluster_1 Role in Kinase Inhibitor Synthesis BuildingBlock (3-bromopyridin-4-yl)methanamine Modification Further Chemical Modifications BuildingBlock->Modification KinaseInhibitor Kinase Inhibitor (e.g., AZD5363 scaffold) Modification->KinaseInhibitor Target Kinase Target (e.g., AKT) KinaseInhibitor->Target Inhibition

Caption: Logical relationship of (3-bromopyridin-4-yl)methanamine as a key building block in the synthesis of kinase inhibitors.

Conclusion

The protocols detailed in this document provide a comprehensive and practical guide for the synthesis of (3-bromopyridin-4-yl)methanamine from this compound. The described multi-step approach is robust and utilizes well-established chemical transformations, making it suitable for implementation in a drug discovery or chemical research laboratory. The resulting product is a valuable intermediate for the development of novel therapeutics, particularly in the field of oncology.

References

Application Notes and Protocols for (3-Bromopyridin-4-YL)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromopyridin-4-YL)methanol is a key building block in medicinal chemistry, valued for its versatile reactivity that allows for the strategic development of novel therapeutic agents. Its structure, featuring a pyridine ring substituted with a bromo group at the 3-position and a hydroxymethyl group at the 4-position, offers two distinct points for chemical modification. This dual functionality enables the synthesis of diverse compound libraries for drug discovery programs.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a methanamine, providing a handle for various conjugation chemistries. The bromine atom is a versatile functional group for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.

This document provides detailed application notes on the use of this compound in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors and includes a specific experimental protocol for a key synthetic transformation.

Application in the Synthesis of GSK-3β Inhibitors

This compound has been successfully utilized as a key intermediate in the synthesis of potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and type 2 diabetes. Inhibition of GSK-3β is therefore a promising therapeutic strategy.

In a notable example, this compound was employed in a Suzuki coupling reaction to synthesize an alkoxy-substituted imidazo[1,5-a]pyridine derivative. This scaffold has been identified as a promising core for the development of novel GSK-3β inhibitors. The introduction of the (pyridin-4-yl)methanol moiety at a specific position of the core structure was crucial for achieving high inhibitory potency.

Quantitative Data: In Vitro GSK-3β Inhibitory Activity of Imidazo[1,5-a]pyridine Derivatives

The following table summarizes the in vitro inhibitory activity of a series of imidazo[1,5-a]pyridine derivatives, including the compound synthesized using this compound, against human GSK-3β.

Compound IDRIC50 (nM) for GSK-3β
7 Phenyl150
8 4-Fluorophenyl80
9 3-Fluorophenyl120
10 2-Fluorophenyl250
11 3-((hydroxymethyl)pyridin-4-yl)25
12 Pyridin-3-yl90

Data sourced from "Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches".[1]

Experimental Protocols

Synthesis of 7-(3-(hydroxymethyl)pyridin-4-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (Compound 11)

This protocol details the final Suzuki coupling step in the synthesis of a potent GSK-3β inhibitor, utilizing this compound as a key reactant.

Reaction Scheme:

Materials:

  • 7-bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (boronic ester precursor)

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • 1,4-Dioxane (anhydrous)

  • This compound

  • Sodium carbonate (2 M aqueous solution)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Synthesis of the Boronic Ester Intermediate:

    • To a solution of 7-bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq) and potassium acetate (3.0 eq).

    • Deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Add Pd(dppf)Cl2 (0.1 eq) to the reaction mixture.

    • Heat the mixture at 90 °C under a nitrogen atmosphere for 16 hours.

    • After cooling to room temperature, the reaction mixture containing the boronic ester is used directly in the next step without purification.

  • Suzuki Coupling Reaction:

    • To the crude boronic ester solution from the previous step, add this compound (1.2 eq).

    • Add a 2 M aqueous solution of sodium carbonate (4.0 eq).

    • Deoxygenate the mixture again by bubbling with nitrogen or argon for 15-20 minutes.

    • Add Pd(dppf)Cl2 (0.1 eq) to the reaction mixture.

    • Heat the mixture at 90 °C under a nitrogen atmosphere for 12 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired compound 11.

Signaling Pathway and Experimental Workflow

GSK-3β Signaling Pathway

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active kinase that is regulated by inhibitory phosphorylation. It plays a pivotal role in multiple signaling pathways, including the insulin and Wnt signaling pathways.

GSK3B_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled IRS IRS IR->IRS Dsh Dishevelled (Dsh) Frizzled->Dsh PI3K PI3K IRS->PI3K DestructionComplex Destruction Complex (Axin, APC, CK1) Dsh->DestructionComplex Inhibition Akt Akt/PKB PI3K->Akt PIP3 GSK3B GSK-3β Akt->GSK3B Inhibition (p-Ser9) GS Glycogen Synthase GSK3B->GS Inhibition (Phosphorylation) BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation for Degradation GeneTranscription Gene Transcription BetaCatenin->GeneTranscription Activation DestructionComplex->BetaCatenin Degradation

Caption: GSK-3β signaling pathways.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of GSK-3β inhibitors using this compound and their subsequent biological evaluation.

Experimental_Workflow Start Starting Materials: This compound Imidazo[1,5-a]pyridine core Synthesis Multi-step Synthesis Start->Synthesis Suzuki Suzuki Coupling Synthesis->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assay: GSK-3β Inhibition (IC50) Characterization->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

Caption: Synthetic and evaluation workflow.

References

Application Notes and Protocols for (3-Bromopyridin-4-YL)methanol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Bromopyridin-4-YL)methanol is a versatile bifunctional molecule with significant potential in the field of materials science. Its unique structure, featuring a reactive bromine atom on the pyridine ring and a nucleophilic hydroxymethyl group, allows for its use as a key building block in the synthesis of a variety of advanced materials. The pyridine nitrogen introduces desirable electronic properties and coordination sites, making this compound particularly valuable for applications in organic electronics, functional polymers, and metal-organic frameworks.

These application notes provide an overview of the potential uses of this compound in materials science, complete with detailed experimental protocols and representative data for analogous systems.

Application in Conjugated Polymers for Organic Electronics

This compound can serve as a monomer in the synthesis of conjugated polymers. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct polymer backbones.[1][2][3][4] The resulting pyridine-containing polymers are expected to exhibit interesting photophysical and electronic properties due to the electron-deficient nature of the pyridine ring, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5][6][7][8]

Key Advantages of Pyridine-Based Polymers:
  • Improved Electron Injection and Transport: The electron-deficient pyridine nucleus facilitates the injection and transport of electrons, which is crucial for efficient charge recombination in the emissive layer of OLEDs.[6]

  • Tunable Optoelectronic Properties: The electronic and optical properties can be fine-tuned by copolymerization with other aromatic monomers, allowing for the development of materials that emit light across the visible spectrum.[6]

  • Enhanced Stability: Pyridine-containing polymers are often more resistant to oxidation compared to their all-carbon analogues, contributing to longer device lifetimes.[6]

Experimental Protocol: Synthesis of a Poly(phenylene-co-pyridinylene) Derivative via Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of a conjugated copolymer using this compound and a phenylenebis(boronic acid) derivative.

Materials:

  • This compound

  • 1,4-Phenylenebis(boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions

  • Schlenk line or glovebox

Procedure:

  • Preparation of Monomers: In a Schlenk flask, dissolve this compound (1.0 equiv) and 1,4-phenylenebis(boronic acid) (1.0 equiv) in a 4:1 mixture of toluene and DMF.

  • Degassing: Degas the solution by bubbling with argon or nitrogen for 30 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: To the degassed solution, add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) and an aqueous solution of potassium carbonate (2.0 M, 3.0 equiv).

  • Polymerization: Heat the reaction mixture to 90-100 °C under an inert atmosphere with vigorous stirring for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the crude polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with methanol and chloroform.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours.

Diagram of Experimental Workflow:

Suzuki_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Dissolve Monomers (this compound & 1,4-Phenylenebis(boronic acid)) in Toluene/DMF Degas Degas Solution (Ar or N2) Monomers->Degas Add_Catalyst Add Pd(PPh3)4 and K2CO3 solution Degas->Add_Catalyst Polymerize Heat at 90-100°C (24-48h) Add_Catalyst->Polymerize Precipitate Precipitate Polymer in Methanol Polymerize->Precipitate Filter_Wash Filter and Wash (Water, Methanol, Acetone) Precipitate->Filter_Wash Soxhlet Soxhlet Extraction Filter_Wash->Soxhlet Dry Dry under Vacuum Soxhlet->Dry Final_Polymer Conjugated Polymer Dry->Final_Polymer Characterize

Caption: Workflow for Suzuki-Miyaura polycondensation.

Representative Data for Pyridine-Based Polymers:

The following table summarizes typical photophysical and thermal properties of conjugated polymers containing pyridine units, which can be expected for polymers derived from this compound.

PropertyRepresentative Value RangeReference
Absorption Max (λₘₐₓ)350 - 450 nm[5][7]
Emission Max (λₑₘ)450 - 600 nm[5][7]
Optical Band Gap (Eg)2.2 - 2.8 eV[5][7]
HOMO Level-5.2 to -5.8 eV[5]
LUMO Level-2.8 to -3.4 eV[5]
Thermal Decomposition Temp.> 350 °C[9]

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The pyridine nitrogen and the hydroxyl group of this compound make it an excellent candidate as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The pyridine nitrogen can coordinate to a variety of metal ions, while the hydroxyl group can either coordinate directly or be deprotonated to act as a bridging ligand. The bromine atom can be used for post-synthetic modification of the MOF.

Potential Applications of Derived MOFs:
  • Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption and storage of gases.

  • Catalysis: MOFs can act as heterogeneous catalysts due to the presence of accessible metal sites and functional organic linkers.[10]

  • Sensing: The luminescence of certain MOFs can be quenched or enhanced in the presence of specific analytes, enabling their use as chemical sensors.

Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF

This protocol provides a general method for the synthesis of a MOF using this compound as a ligand.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Ligand and Metal Salt Dissolution: In a glass vial, dissolve this compound (0.1 mmol) in DMF (5 mL). In a separate vial, dissolve zinc nitrate hexahydrate (0.1 mmol) in DMF (5 mL).

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave.

  • Sealing and Heating: Seal the autoclave and place it in an oven. Heat at 120 °C for 72 hours.

  • Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activation: Exchange the solvent within the pores by immersing the crystals in a volatile solvent like chloroform or acetone for 24 hours, refreshing the solvent several times. Activate the MOF by heating under vacuum to remove the solvent molecules.

Diagram of Logical Relationships in MOF Synthesis:

MOF_Synthesis_Logic cluster_components Starting Materials cluster_process Synthesis Process cluster_product Product Formation & Processing Ligand Ligand This compound Mix Mixing Ligand->Mix Metal Metal Salt Zinc Nitrate Metal->Mix Solvent Solvent DMF Solvent->Mix Heat Solvothermal Reaction (120°C, 72h) Mix->Heat Crystals MOF Crystals Heat->Crystals Wash Washing (DMF, Ethanol) Crystals->Wash Activate Activation (Solvent Exchange & Vacuum) Wash->Activate Porous_MOF Porous MOF Activate->Porous_MOF Ready for Application

Caption: Key steps in the solvothermal synthesis of a MOF.

Application in Functional Coatings and Surface Modification

The hydroxymethyl group of this compound can be utilized for grafting the molecule onto surfaces to create functional coatings. For example, it can react with surface hydroxyl groups on substrates like silica or metal oxides. The exposed bromopyridine units can then serve as anchor points for further functionalization or as sites for creating antimicrobial or corrosion-resistant surfaces.

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol outlines a method for covalently attaching this compound to the surface of silica nanoparticles.

Materials:

  • Silica nanoparticles (SiO₂)

  • This compound

  • Toluene (anhydrous)

  • Triethylamine (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Methanol

  • Centrifuge

Procedure:

  • Activation of Hydroxymethyl Group: In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous toluene. Cool the solution to 0 °C and slowly add thionyl chloride (1.1 equiv). Stir at room temperature for 2 hours to form 4-(chloromethyl)-3-bromopyridine.

  • Activation of Silica Surface: Suspend silica nanoparticles in anhydrous toluene. Add triethylamine to activate the surface hydroxyl groups.

  • Grafting Reaction: Add the solution of 4-(chloromethyl)-3-bromopyridine to the silica nanoparticle suspension. Heat the mixture to 80 °C and stir for 24 hours.

  • Purification: Cool the reaction mixture and centrifuge to collect the functionalized nanoparticles. Wash the nanoparticles repeatedly with toluene and then methanol to remove unreacted reagents.

  • Drying: Dry the functionalized silica nanoparticles under vacuum.

Diagram of the Surface Modification Process:

Surface_Modification cluster_activation Activation cluster_grafting Grafting cluster_purification Purification Methanol_Activation This compound + SOCl2 -> 4-(chloromethyl)-3-bromopyridine Grafting_Reaction Activated Pyridine + Activated Silica -> Grafting at 80°C Methanol_Activation->Grafting_Reaction Silica_Activation Silica Nanoparticles + Triethylamine -> Activated Silica Silica_Activation->Grafting_Reaction Centrifuge_Wash Centrifugation and Washing (Toluene, Methanol) Grafting_Reaction->Centrifuge_Wash Drying Drying under Vacuum Centrifuge_Wash->Drying Functionalized_Nanoparticles Functionalized SiO2 Drying->Functionalized_Nanoparticles Characterize

Caption: Workflow for surface functionalization of silica.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of (3-Bromopyridin-4-YL)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science due to its two distinct, orthogonally reactive functional groups: a bromine atom at the 3-position and a hydroxymethyl group at the 4-position.[1] This unique arrangement allows for selective functionalization, enabling the synthesis of a diverse library of substituted pyridine derivatives.

The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Concurrently, the hydroxymethyl group can be transformed through oxidation or substitution, providing another avenue for molecular elaboration.[1]

Synthetic Pathways and Strategies

This compound offers two primary routes for diversification: functionalization at the C3 position via the bromo group and modification of the C4 position's hydroxymethyl group.

Pathway A: C3 Position Functionalization via Cross-Coupling Reactions

The bromine atom on the pyridine ring is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing complex molecular architectures.[1] Key transformations include:

  • Suzuki-Miyaura Coupling: Forms a C-C bond with an organoboron species (boronic acid or ester).[1]

  • Sonogashira Coupling: Creates a C-C bond with a terminal alkyne.[1][2]

  • Buchwald-Hartwig Amination: Forms a C-N bond with an amine.

Pathway_A start This compound sub_a Suzuki-Miyaura Coupling start->sub_a R-B(OH)2 Pd Catalyst, Base sub_b Sonogashira Coupling start->sub_b R-C≡CH Pd/Cu Catalysts, Base sub_c Buchwald-Hartwig Amination start->sub_c R2-NH Pd Catalyst, Base prod_a (3-Aryl-pyridin-4-YL)methanol sub_a->prod_a prod_b (3-Alkynyl-pyridin-4-YL)methanol sub_b->prod_b prod_c (3-Amino-pyridin-4-YL)methanol sub_c->prod_c

Caption: C3-Position functionalization of this compound.

Pathway B: C4 Position Functionalization of the Hydroxymethyl Group

The hydroxymethyl group provides a secondary site for modification, allowing for further diversification of the pyridine core.[1] Common transformations include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents.

  • Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile. A key transformation is its conversion to a methanamine group.[1]

Pathway_B start This compound sub_a Oxidation start->sub_a PCC or MnO2 intermediate_b (3-Bromopyridin-4-yl)methyl tosylate start->intermediate_b 1. TsCl, Base prod_a1 3-Bromo-pyridine-4-carbaldehyde sub_a->prod_a1 prod_a2 3-Bromo-isonicotinic acid sub_a->prod_a2 sub_b Activation & Substitution prod_b (3-Bromopyridin-4-yl)methanamine sub_b->prod_b prod_a1->sub_a KMnO4 or CrO3 intermediate_b->sub_b 2. NaN3 3. Reduction

Caption: C4-Position functionalization of this compound.

Data Presentation

The yields of cross-coupling reactions are highly dependent on the specific substrates, catalyst system, and reaction conditions used. The following table provides representative data for Suzuki-Miyaura couplings with various arylboronic acids, based on typical outcomes for similar bromopyridine substrates.

EntryArylboronic Acid (R-B(OH)₂)ProductTypical Yield (%)
1Phenylboronic acid(3-Phenylpyridin-4-yl)methanol85-95
24-Methoxyphenylboronic acid[3-(4-Methoxyphenyl)pyridin-4-yl]methanol80-92
34-Chlorophenylboronic acid[3-(4-Chlorophenyl)pyridin-4-yl]methanol75-88
43-Thienylboronic acid[3-(Thiophen-3-yl)pyridin-4-yl]methanol70-85
5Pyridin-3-ylboronic acid(3,3'-Bipyridin-4-yl)methanol65-80

Experimental Protocols

Note: These are generalized procedures based on established methods.[2] Optimization of reagents, temperature, and reaction time may be required for specific substrates to achieve optimal yields. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the C-C bond formation between this compound and an arylboronic acid.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[2]

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

General Protocol for Sonogashira Coupling

This protocol facilitates the formation of a C-C bond between this compound and a terminal alkyne.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).[2]

  • Solvent and Alkyne Addition: Add an anhydrous solvent (e.g., THF, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).[2]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.[2]

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 3.1.

General Protocol for Oxidation of Alcohol to Aldehyde

This protocol describes the conversion of the hydroxymethyl group to a formyl group using manganese dioxide (MnO₂).

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and a suitable solvent (e.g., dichloromethane or chloroform, 10 mL).

  • Reagent Addition: Add activated manganese dioxide (5.0-10.0 mmol, 5-10 equiv.) in portions.

  • Reaction: Stir the suspension vigorously at room temperature for 12-48 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified further by chromatography or recrystallization if necessary.

Mandatory Visualizations

General Experimental Workflow for Cross-Coupling

Workflow A Reaction Setup (Inert Atmosphere) B Add Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base A->B C Add Degassed Solvent B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC / LC-MS) D->E Periodically E->D Incomplete F Work-up (Quench, Extract, Wash) E->F Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for a cross-coupling reaction.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The general mechanism for reactions like Suzuki-Miyaura proceeds through a catalytic cycle involving three primary steps.[1]

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans R'-[M] PdII_R R-Pd(II)L_n-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim R-R' RedElim->Pd0

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of (3-Bromopyridin-4-YL)methanol, aimed at researchers and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is very low or I've recovered mostly starting material. What went wrong?

A1: Low yield in the synthesis of this compound is a common issue, typically related to the choice of starting material and reducing agent.

  • Cause 1: Ineffective Reduction of Carboxylic Acid with NaBH₄.

    • Explanation: Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly.[1][2] The acidic proton of the carboxylic acid reacts first to form a carboxylate salt, which is highly deactivated towards reduction.[3]

    • Solution:

      • Use a Stronger Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the standard reagent for reducing carboxylic acids to primary alcohols.[1][3][4] It is significantly more reactive than NaBH₄.[4]

      • Two-Step Esterification/Reduction: Convert the 3-bromopyridine-4-carboxylic acid to its methyl or ethyl ester first. Esters are more susceptible to reduction by NaBH₄, especially with additives or under reflux conditions, which can produce the desired alcohol in good yields (70-92%).[5]

  • Cause 2: Insufficient Amount of Reducing Agent.

    • Explanation: The reduction of a carboxylic acid with LiAlH₄ is a multi-step process that consumes multiple hydride equivalents. An excess of the reducing agent is required.[3]

    • Solution: Use a sufficient excess of LiAlH₄ as specified in the experimental protocol. Typically, 2-3 equivalents are used.

  • Cause 3: Deactivation of the Reducing Agent.

    • Explanation: LiAlH₄ reacts violently with water and alcohols.[2] Any moisture in the solvent or glassware will consume the reagent, rendering it ineffective.

    • Solution: Ensure all glassware is oven-dried before use and use anhydrous solvents (e.g., dry THF or diethyl ether).

Q2: I'm observing a significant amount of an impurity that appears to be the de-brominated product. How can I prevent this?

A2: The loss of the bromine atom (hydrodehalogenation) is a potential side reaction, particularly with powerful reducing agents.

  • Cause: Reduction of the Aryl Bromide.

    • Explanation: While not always a primary reaction pathway, LiAlH₄ can reduce aryl halides under certain conditions.[6] This side reaction is often promoted by elevated temperatures.

    • Solution:

      • Maintain Low Temperature: Perform the reaction at a controlled low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. Avoid excessive heating or prolonged refluxing if possible.

      • Consider a Milder Reagent System: The two-step approach of converting the acid to an ester followed by reduction with NaBH₄ is less likely to cause debromination.[5]

Q3: The workup procedure is difficult, and I'm getting a poor recovery of my product from the aqueous layer. What can I do?

A3: Isolating the final product from the reaction mixture, which contains aluminum or boron salts, can be challenging.[4]

  • Cause: Formation of Emulsions or Insoluble Salts.

    • Explanation: The quenching of LiAlH₄ reactions can produce gelatinous aluminum hydroxides that trap the product. The product itself, being a pyridine derivative and an alcohol, may have some water solubility.

    • Solution:

      • Follow a Fieser Workup: After the reaction is complete, cool the mixture to 0 °C and sequentially add water, then a 15% NaOH solution, and then more water in a specific ratio (for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O). This procedure is designed to produce granular salts that are easily filtered.

      • Saturate the Aqueous Layer: During extraction, saturate the aqueous layer with NaCl (brine). This reduces the solubility of the organic product in the aqueous phase, driving it into the organic layer.

      • Use a Continuous Extractor: For products with significant water solubility, a continuous liquid-liquid extractor can be more efficient than multiple manual extractions.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (NaBH₄) to directly reduce 3-bromopyridine-4-carboxylic acid?

A1: No, this is not recommended. NaBH₄ is not reactive enough to reduce carboxylic acids effectively.[1][2] You will likely observe little to no product formation. You must either use a more powerful reducing agent like LiAlH₄ or convert the carboxylic acid to an ester before the reduction step.[4][5]

Q2: What is the best solvent for a LiAlH₄ reduction?

A2: Anhydrous polar aprotic ethers are required. The most common choices are dry diethyl ether (Et₂O) or tetrahydrofuran (THF). LiAlH₄ reacts violently with protic solvents like water or methanol.[2]

Q3: My starting material is the methyl ester of 3-bromopyridine-4-carboxylic acid. What is the best way to reduce it?

A3: For the ester, you have more options. While LiAlH₄ is very effective, a simpler and safer procedure using NaBH₄ can often be employed.[4][7] A common method involves dissolving the ester in a solvent like THF or methanol and adding NaBH₄ portion-wise.[5] Refluxing the reaction mixture may be necessary to achieve a good conversion rate.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (acid or ester) from the product alcohol. The product, being more polar, will have a lower Rf value than the ester. The carboxylic acid may streak on silica gel, in which case adding a small amount of acetic acid to the eluent can improve the spot shape.

Data Summary

The following table summarizes typical yields for relevant reduction methods.

Starting MaterialReducing Agent / SystemSolvent(s)Typical YieldReference
Aromatic Methyl Esters (General)NaBH₄THF / Methanol70-92%[5]
3-Bromopyridine-4-carboxylic acidLiAlH₄THF or Et₂O>80% (Est.)[1][4]
Aromatic Carboxylic Acids (General)NaBH₄ / High TemperatureDiglyme (162°C)High[8]

Experimental Protocols

Method 1: Reduction of 3-Bromopyridine-4-carboxylic acid with LiAlH₄

This protocol describes the direct reduction of the carboxylic acid.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a stirred suspension of Lithium Aluminum Hydride (2.0 eq.) in anhydrous Tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate: Dissolve 3-bromopyridine-4-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. Follow this with a 15% aqueous NaOH solution (x mL) and finally with water (3x mL).

  • Workup: Stir the resulting grey/white suspension at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates and concentrate them under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford this compound.

Method 2: Two-Step Synthesis via Methyl Ester Reduction with NaBH₄

This protocol involves esterification followed by a milder reduction.

Step A: Esterification to 3-Bromopyridine-4-carboxylic acid methyl ester

  • Setup: Suspend 3-bromopyridine-4-carboxylic acid (1.0 eq.) in methanol. Cool the mixture to 0 °C.

  • Reaction: Add thionyl chloride (SOCl₂) (1.5 eq.) dropwise. After addition, remove the ice bath and heat the mixture to reflux for 3-4 hours.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester, which can often be used in the next step without further purification.

Step B: Reduction of the Methyl Ester

  • Setup: Dissolve the methyl ester from Step A (1.0 eq.) in a mixture of THF and methanol (e.g., 4:1 ratio).[5]

  • Addition of NaBH₄: Cool the solution to 0 °C and add Sodium Borohydride (NaBH₄) (2.0-3.0 eq.) portion-wise over 20 minutes.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.[5]

  • Quenching: Cool the mixture to room temperature and quench by the slow addition of 2N HCl until the effervescence ceases.

  • Workup: Concentrate the mixture to remove the organic solvents. Basify the aqueous residue with solid NaHCO₃ or NaOH solution and extract with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography as described in Method 1.

Visualizations

Below are diagrams illustrating the synthetic pathways and a troubleshooting workflow.

Synthesis_Pathways cluster_0 Synthetic Routes to this compound Start 3-Bromopyridine- 4-carboxylic Acid Ester Methyl 3-Bromopyridine- 4-carboxylate Start->Ester  SOCl₂, MeOH (Esterification) Product This compound Start->Product  1. LiAlH₄, THF  2. H₂O Workup (Direct Reduction) Ester->Product  1. NaBH₄, MeOH/THF  2. Acidic Workup (Ester Reduction)

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low or No Yield of Product Q1 Which starting material was used? Start->Q1 A1_Acid Carboxylic Acid Q1->A1_Acid Acid A1_Ester Ester Q1->A1_Ester Ester Q2 Which reducing agent was used? A1_Acid->Q2 Q3 Was reaction heated? A1_Ester->Q3 A2_NaBH4 NaBH₄ is ineffective for acids. Q2->A2_NaBH4 NaBH₄ A2_LiAlH4 Check for moisture. Ensure anhydrous conditions. Q2->A2_LiAlH4 LiAlH₄ Sol_LiAlH4 Switch to LiAlH₄. A2_NaBH4->Sol_LiAlH4 Sol_Esterify Convert to ester first, then reduce with NaBH₄. A2_NaBH4->Sol_Esterify A3_Yes Ensure sufficient reagent & reaction time. Q3->A3_Yes Yes A3_No Consider heating/reflux to drive reaction. Q3->A3_No No

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of (3-Bromopyridin-4-YL)methanol.

Troubleshooting Guides and FAQs

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery of this compound after Column Chromatography

  • Question: I am experiencing a significant loss of my product during purification by column chromatography. What are the possible reasons and how can I improve the yield?

  • Answer: Low recovery from column chromatography can be attributed to several factors:

    • Improper Solvent System: The polarity of the eluent is crucial. If the solvent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all or have very broad peaks, leading to poor separation and recovery.

    • Compound Streaking/Tailing: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing the compound to streak or "tail" down the column. This results in broad fractions that may be contaminated with impurities.

    • Column Overloading: Loading too much crude material onto the column can lead to poor separation and broad bands, making it difficult to isolate the pure compound.

    • Irreversible Adsorption: In some cases, highly polar compounds can irreversibly bind to the silica gel.

    Troubleshooting Steps:

    • Optimize the Solvent System: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find the optimal separation conditions. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[1]

    • Neutralize the Silica Gel: To minimize tailing, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent.[1] This will cap the acidic silanol groups on the silica gel.

    • Reduce the Load: Decrease the amount of crude product loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Dry Loading: If the crude product has poor solubility in the eluent, consider using a dry loading technique. Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[1]

Issue 2: The Purified this compound is Contaminated with Starting Material

  • Question: My purified this compound still shows the presence of the starting material, 3-bromo-4-pyridinecarboxaldehyde. How can I effectively remove it?

  • Answer: The presence of unreacted starting material is a common issue. Here are some strategies to address this:

    • Optimize Reaction Conditions: Ensure the reduction reaction has gone to completion by monitoring it via TLC. If necessary, increase the reaction time or the amount of reducing agent.

    • Column Chromatography Optimization: Fine-tune your column chromatography conditions. Since the aldehyde is generally less polar than the corresponding alcohol, a gradient elution can be effective. Start with a less polar solvent system to elute the aldehyde first, then gradually increase the polarity to elute your desired alcohol.

    • Chemical Wash: A bisulfite wash can be used to remove residual aldehyde. In a separatory funnel, wash the organic layer containing your product with a saturated aqueous solution of sodium bisulfite. The bisulfite will form an adduct with the aldehyde, which is soluble in the aqueous layer and can be separated.

Issue 3: "Oiling Out" During Recrystallization of this compound

  • Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What causes this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the solution is supersaturated. Here are some solutions:

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.

    • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Experiment with different solvents or solvent pairs. For pyridine derivatives, common solvent pairs include ethyl acetate/hexanes or ethanol/water.[1][3]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod to create nucleation sites.

      • Seeding: Add a tiny crystal of the pure product (a seed crystal) to the cooled solution to initiate crystallization.

    • Adjusting the Solvent System: If using a solvent pair, you may have added too much of the "poor" solvent. Reheat the mixture until it is a clear solution, add a small amount of the "good" solvent, and then allow it to cool slowly again.[1]

Quantitative Data Summary

The following table provides a summary of recommended starting conditions for the purification of this compound and related compounds. Optimization may be required for specific experimental setups.

Purification MethodParameterRecommended ConditionsExpected Outcome
Column Chromatography Stationary PhaseSilica GelGood for general purification
Eluent System (Starting Point)Hexanes:Ethyl Acetate (e.g., 7:3 to 1:1 v/v)Separation of product from less polar impurities
Eluent Modifier0.1-1% TriethylamineReduces peak tailing
Recrystallization Single SolventsEthanol, MethanolSuitable for polar compounds
Solvent PairsEthyl Acetate/Hexanes, Ethanol/WaterEffective for inducing crystallization

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen eluent (e.g., 80:20 Hexanes:Ethyl Acetate) to create a slurry.

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualization

Purification_Troubleshooting start Crude this compound purification_choice Choose Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Impurity profile unknown recrystallization Recrystallization purification_choice->recrystallization Crude product is solid low_recovery Low Recovery? column_chromatography->low_recovery oiling_out Oiling Out? recrystallization->oiling_out optimize_solvent Optimize Solvent System (TLC) low_recovery->optimize_solvent Yes pure_product Pure this compound low_recovery->pure_product No add_base Add Base to Eluent (e.g., TEA) optimize_solvent->add_base add_base->column_chromatography slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes oiling_out->pure_product No solvent_pair Use Solvent Pair (e.g., EtOAc/Hexanes) slow_cooling->solvent_pair solvent_pair->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Optimizing catalyst and base selection for Suzuki reactions with (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving (3-Bromopyridin-4-YL)methanol.

Troubleshooting Guide

Low or No Product Yield

Low or non-existent yield in Suzuki reactions with this compound is a common challenge. The primary issues often revolve around catalyst inhibition and suboptimal reaction conditions. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of the palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more specialized catalyst systems.

  • Base Selection: The base is crucial for activating the boronic acid. The strength and solubility of the base can significantly impact the reaction outcome.

  • Solvent and Temperature: The solvent system must ensure all reactants are sufficiently soluble. Temperature plays a key role in reaction kinetics, but excessively high temperatures can lead to degradation.

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids. Ensure the reaction is performed under strictly inert conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the likely causes?

A1: Low yields with bromopyridine substrates are often due to:

  • Catalyst Inhibition: The pyridine nitrogen can poison the palladium catalyst. The use of bulky, electron-rich phosphine ligands can shield the palladium center and improve its activity.

  • Suboptimal Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The optimal base often needs to be determined empirically.

  • Poor Reagent Quality: Ensure the this compound, boronic acid, base, and solvent are pure and dry.

  • Inadequate Inert Conditions: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. Thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).

Q2: I am observing significant formation of side products, such as homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize it:

  • Rigorous Degassing: Employ thorough degassing techniques for all solvents and the reaction mixture. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Catalyst Loading: Avoid using an excessive amount of the palladium catalyst.

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.

Another common side reaction is protodeboronation , where the boronic acid is replaced by a hydrogen atom. This can be minimized by:

  • Using fresh and pure boronic acids.

  • Employing milder bases where possible.

  • Minimizing reaction time and temperature.

Q3: Which catalyst and ligand combinations are recommended for the Suzuki coupling of this compound?

A3: For challenging substrates like bromopyridines, catalyst systems with bulky and electron-rich phosphine ligands are often more effective. Some recommended systems include:

  • Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos: These Buchwald-type ligands are known to be effective for cross-coupling reactions involving heteroaryl halides.

  • PdCl₂(dppf): This is a reliable and commonly used catalyst for a range of Suzuki couplings.

  • Pd(PPh₃)₄: While a classic catalyst, it may be less effective for this specific substrate but can be a good starting point for optimization.

Q4: What is the role of the base in the Suzuki reaction, and how do I choose the right one?

A4: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[1] The choice of base depends on the specific substrates and reaction conditions.

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used and often effective. Cesium carbonate is more soluble in organic solvents and can be beneficial in challenging couplings.

  • Phosphates (K₃PO₄): This is a stronger base and can be particularly effective for difficult couplings.

  • Fluorides (KF): Fluoride ions can also activate the boronic acid and can be a good choice, especially if other bases fail.

It is often necessary to screen a few different bases to find the optimal one for your specific reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of bromopyridine derivatives, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: Comparison of Different Bases in Suzuki-Miyaura Coupling Reactions [1][2]

BaseSubstrateCatalyst SystemSolventTemperature (°C)Yield (%)
K₃PO₄4-bromotoluenePd(OAc)₂ / PPh₃Toluene/H₂O10095
Na₂CO₃4-bromotoluenePd(OAc)₂ / PPh₃Toluene/H₂O10092
K₂CO₃4-bromotoluenePd(OAc)₂ / PPh₃Toluene/H₂O10088
Cs₂CO₃4-bromotoluenePd(OAc)₂ / PPh₃Toluene/H₂O10090
KOHAryl bromidesNot SpecifiedNot SpecifiedNot Specified70-90
NaOHAryl bromidesNot SpecifiedNot SpecifiedNot Specified~70
KFAryl bromidesNot SpecifiedNot SpecifiedNot SpecifiedModerate to high

Table 2: Optimization of Suzuki Coupling of 3-Bromopyridine with Potassium Phenyltrifluoroborate [3]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)K₂CO₃H₂O10085
2Pd(OAc)₂ (2)Cs₂CO₃H₂O10090
3Pd(OAc)₂ (2)K₃PO₄H₂O10092
4PdCl₂ (2)K₃PO₄H₂O10088
5Pd(PPh₃)₄ (2)K₃PO₄H₂O10075

Experimental Protocols

Below are representative experimental protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using Pd(OAc)₂/Phosphine Ligand

  • Inert Atmosphere Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 5:1 water/1,4-dioxane).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X_L2 Pd(II) Intermediate Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation (R'-B(OR)2 + Base) R-Pd(II)-X_L2->Transmetalation R-Pd(II)-R'_L2 Di-organopalladium(II) Intermediate Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (R-R') Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Reaction Check_Catalyst Is the Catalyst/Ligand System Appropriate for Heteroaryl Halides? Start->Check_Catalyst Optimize_Catalyst Screen Alternative Catalysts: - Pd(OAc)₂/Buchwald Ligands - PdCl₂(dppf) - Other Pd(0) or Pd(II) sources Check_Catalyst->Optimize_Catalyst No Check_Base Is the Base Effective? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Screen Different Bases: - K₂CO₃ - Cs₂CO₃ - K₃PO₄ - KF Check_Base->Optimize_Base No Check_Conditions Are the Reaction Conditions (Solvent, Temperature) Optimal? Check_Base->Check_Conditions Yes Optimize_Base->Check_Conditions Optimize_Conditions Adjust Conditions: - Screen Solvents (Dioxane, Toluene, DMF) - Vary Temperature (e.g., 80-120°C) - Consider Microwave Heating Check_Conditions->Optimize_Conditions No Check_Inertness Is the Reaction Environment Sufficiently Inert? Check_Conditions->Check_Inertness Yes Optimize_Conditions->Check_Inertness Improve_Inertness Improve Inert Atmosphere: - Thoroughly Degas Solvents - Use Freeze-Pump-Thaw Cycles - Maintain Positive Inert Gas Pressure Check_Inertness->Improve_Inertness No Success Successful Reaction: High Yield of Desired Product Check_Inertness->Success Yes Improve_Inertness->Success

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Preventing decomposition of (3-Bromopyridin-4-YL)methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Bromopyridin-4-YL)methanol. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

A1: this compound is a substituted pyridine derivative featuring a bromine atom at the 3-position and a hydroxymethyl group (-CH₂OH) at the 4-position.[1] Its structure provides two key reactive sites: the primary alcohol, which can undergo oxidation, and the brominated pyridine ring, which is suitable for various cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1]

Q2: What are the common signs of decomposition during a reaction?

A2: Visual cues are often the first indicators of decomposition. These can include the reaction mixture turning dark brown or black, the formation of precipitates or cloudiness, or unexpected color changes.[2] Analytically, decomposition is confirmed by thin-layer chromatography (TLC) showing multiple unexpected spots or by HPLC analysis revealing the appearance of new peaks corresponding to degradation products.[2]

Q3: What are the main decomposition pathways for this molecule?

A3: The primary decomposition pathways involve its two functional groups. The hydroxymethyl group is susceptible to over-oxidation, potentially forming the corresponding aldehyde and then the carboxylic acid.[1][3] The pyridine nitrogen is prone to oxidation, which leads to the formation of a pyridine N-oxide, a common side reaction for pyridine-containing molecules, especially in the presence of oxidizing agents.[4][5] Under certain basic conditions, the bromopyridine core can also be unstable.[1]

Q4: How should I store this compound and its solutions to ensure stability?

A4: To minimize degradation, both the solid compound and its solutions should be stored at low temperatures (2-8°C is recommended, with -20°C for long-term storage).[2][6] Solutions should be protected from light by using amber vials or foil wrapping.[2] To prevent oxidation, particularly N-oxide formation, consider storing under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents for solutions.[2][4]

Troubleshooting Guide

This section addresses specific problems you may encounter when using this compound.

Issue 1: Low yields and dark coloration during oxidation reactions.
  • Possible Cause 1: Over-oxidation of the alcohol.

    • The primary alcohol can be oxidized first to an aldehyde and subsequently to a carboxylic acid, especially with strong oxidizing agents or prolonged reaction times.[7][8]

    • Solution: Employ milder, more selective oxidizing agents. Distill or isolate the aldehyde product as it forms to prevent further oxidation.[7] Using an excess of the alcohol relative to the oxidizing agent can also favor partial oxidation to the aldehyde.[7]

  • Possible Cause 2: Formation of Pyridine N-oxide.

    • Many oxidizing agents can also react with the nitrogen atom on the pyridine ring, forming an N-oxide, which is a common undesired side reaction.[4][5]

    • Solution: If N-oxide formation is suspected, consider performing the reaction under an inert atmosphere.[4] In some cases, adding a non-interfering acid like trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, protecting it from oxidation, provided the reaction conditions are compatible.[4]

  • Possible Cause 3: Thermal Degradation.

    • Elevated temperatures can accelerate decomposition.[2]

    • Solution: Run the reaction at the lowest effective temperature. If heating is necessary, do so gradually and for the minimum time required.

Issue 2: Side products observed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
  • Possible Cause 1: Reaction with the hydroxymethyl group.

    • The alcohol's slightly acidic proton can interfere with strongly basic or nucleophilic reagents used in coupling reactions, such as Grignard reagents or strong bases.[9][10]

    • Solution: Protect the alcohol. Before performing the coupling reaction, protect the hydroxymethyl group. Silyl ethers (like TBDMS or TMS) are a common and effective choice as they are stable to many coupling conditions but can be easily removed later with a fluoride source (e.g., TBAF) or acid.[10][11]

  • Possible Cause 2: Instability under basic conditions.

    • Some base-catalyzed reactions involving 3-bromopyridines can lead to the formation of a reactive 3,4-pyridyne intermediate, resulting in undesired substitution products.[1]

    • Solution: Carefully select the base and solvent. A weaker base or non-nucleophilic base might be preferable. Screen different reaction conditions to find those that minimize side-product formation.

Quantitative Data Summary

The following table summarizes preventative strategies for common reactions.

Reaction TypeCommon IssuePreventative StrategyReagents/ConditionsExpected Outcome
Oxidation Over-oxidation to Carboxylic AcidUse a stoichiometric amount of a mild oxidant.Dess-Martin Periodinane (DMP), Pyridinium chlorochromate (PCC)Selective formation of 3-Bromo-4-pyridinecarboxaldehyde.
Oxidation N-Oxide FormationProtect the pyridine nitrogen.Add 1 equivalent of TFA (if compatible); Run under Argon.Minimized N-oxide side product.
Cross-Coupling Interference from -OH groupProtect the alcohol.TBDMS-Cl, Imidazole in DMFFormation of a stable silyl ether, ready for coupling.
General Use Gradual DecompositionProper StorageStore at 2-8°C, protected from light, under inert gas.Long-term stability of the starting material.
Experimental Protocols
Protocol 1: Protection of the Hydroxymethyl Group as a TBDMS Ether

This protocol is recommended before performing reactions sensitive to free alcohols, such as Grignard or some cross-coupling reactions.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (Argon or N₂).

  • Addition of Base: Add imidazole (1.5 eq). Stir the solution at room temperature for 10 minutes.

  • Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Oxidation to 3-Bromo-4-pyridinecarboxaldehyde

This protocol uses a mild oxidant to minimize over-oxidation and side reactions.

  • Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add Dess-Martin Periodinane (DMP) (1.1 eq) portion-wise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.

Visual Guides

Troubleshooting_Flowchart start Problem: Low Yield / Impure Product with This compound reaction_type What is the reaction type? start->reaction_type oxidation Oxidation reaction_type->oxidation Oxidation coupling Cross-Coupling (e.g., Suzuki, Buchwald) reaction_type->coupling Coupling other Other / General reaction_type->other Other ox_issue What are the symptoms? oxidation->ox_issue coupling_issue Is the -OH group protected? coupling->coupling_issue over_ox Product is likely carboxylic acid. ox_issue->over_ox Over-oxidation dark_color Reaction turned dark / N-Oxide suspected. ox_issue->dark_color Dark Coloration sol_over_ox Solution: 1. Use milder oxidant (PCC, DMP). 2. Distill product as it forms. 3. Use excess alcohol. over_ox->sol_over_ox sol_dark Solution: 1. Run under inert atmosphere (Ar, N₂). 2. Use degassed solvents. 3. Consider adding TFA (if compatible). dark_color->sol_dark protected_no No coupling_issue->protected_no No protected_yes Yes coupling_issue->protected_yes Yes sol_protect Solution: Protect the alcohol first. Use a silyl ether (e.g., TBDMS). See Protocol 1. protected_no->sol_protect base_issue Issue may be base-induced decomposition (pyridyne formation). Solution: Screen weaker/non-nucleophilic bases. protected_yes->base_issue Experimental_Workflow cluster_pre Pre-Reaction Setup cluster_re Reaction Execution cluster_post Post-Reaction check_stability 1. Check Starting Material (TLC/HPLC for purity) protect 2. Protect Functional Group? (e.g., -OH group for coupling) check_stability->protect run_protection 2a. Run Protection Protocol (e.g., Protocol 1) protect->run_protection Yes setup 3. Setup Reaction Vessel under Inert Atmosphere (Ar/N₂) protect->setup No run_protection->setup degas 4. Use Degassed Solvents setup->degas reagents 5. Add Reagents Slowly at Low Temperature (e.g., 0°C) monitor 6. Monitor Reaction Closely (TLC, LCMS) workup 7. Perform Aqueous Workup Promptly Upon Completion purify 8. Purify Product

References

Challenges in the functionalization of the pyridine ring in (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the functionalization of the (3-Bromopyridin-4-YL)methanol pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in functionalizing the pyridine ring of this compound?

A1: The primary challenges stem from the molecule's inherent electronic properties and multiple reactive sites. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can complicate many standard reactions.[1][2] Key issues include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to palladium or other transition metal catalysts, potentially inhibiting or poisoning the catalytic cycle in cross-coupling reactions.[3]

  • Competing Reactivity: The molecule possesses three main reactive sites: the C3-Bromine atom, the C4-hydroxymethyl group, and the acidic protons on the pyridine ring.[4] Achieving selectivity for one site without affecting the others can be difficult.

  • Harsh Reaction Conditions: Many classical pyridine functionalization methods require harsh conditions (e.g., strong acids, high temperatures) that may not be compatible with the hydroxymethyl group.[5]

  • Difficulty in Metalation: While halogen-metal exchange is possible, the stability of the resulting 3-lithiopyridine can be problematic, especially in THF at higher temperatures, leading to side reactions like deprotonation.[6] Similarly, Grignard reagent formation can be sluggish and low-yielding.[7]

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the common causes?

A2: Low yields in Suzuki-Miyaura couplings with 3-bromopyridine derivatives are a frequent problem. Common causes include:

  • Catalyst Inactivation: The pyridine nitrogen can bind to the palladium center, hindering its catalytic activity.[3]

  • Suboptimal Ligand/Base Combination: The choice of ligand and base is critical. Sterically hindered phosphine ligands are often required to promote reductive elimination and prevent catalyst deactivation.[8] The base must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions.[9]

  • Poor Solubility: The reactants, particularly the base (e.g., K3PO4, K2CO3), may have poor solubility in the reaction solvent, leading to inefficient reaction kinetics.[6]

  • Degradation of Boronic Acid: Boronic acids can undergo protodeboronation, especially under prolonged heating or in the presence of water and a strong base.

Q3: I am struggling with a Buchwald-Hartwig amination. What should I troubleshoot?

A3: The Buchwald-Hartwig amination on this substrate can be challenging.[10] Key troubleshooting areas include:

  • Ligand Choice: This reaction is highly dependent on the ligand. Sterically bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are often necessary to facilitate the reductive elimination step, which is typically rate-limiting.[8]

  • Base Selection: A strong, non-nucleophilic base like NaOtBu or LHMDS is crucial. The base deprotonates the amine to form the palladium-amido complex.[10] Weaker bases may not be effective.

  • Amine Reactivity: Unprotected primary amines in the substrate can sometimes act as ligands themselves, interfering with the catalyst.[4] For challenging substrates, specific catalyst systems may be required.[4]

Q4: Why is it difficult to perform a lithiation or Grignard reaction on this compound?

A4: Organometallic functionalization presents specific hurdles.

  • Lithiation: Halogen-metal exchange using reagents like n-butyllithium (n-BuLi) must be conducted at very low temperatures (e.g., -78°C to -100°C) to prevent side reactions, such as deprotonation of the pyridine ring.[6] The stability of the resulting 3-lithiopyridine is poor in THF above -50°C.[6][11] Using toluene as a solvent can improve the clean generation of 3-lithiopyridine at -50°C.[6][12]

  • Grignard Formation: The formation of the Grignard reagent from 3-bromopyridine is often inefficient and gives low yields.[7] This is partly due to the competing reaction where the Grignard reagent acts as a base, leading to side products.[7] Furthermore, the acidic proton of the hydroxymethyl group is incompatible with Grignard reagents and would require protection.[13]

Q5: When should I protect the hydroxymethyl group, and what protecting groups are suitable?

A5: The hydroxymethyl group's acidic proton is incompatible with strongly basic or nucleophilic reagents like organolithiums and Grignard reagents.[13] Protection is necessary for these reaction types.

  • When to Protect: Protect the alcohol when using n-BuLi, Grignard reagents, or other strong bases/nucleophiles that would deprotonate the -OH group.

  • Suitable Protecting Groups: Silyl ethers, such as tert-butyldimethylsilyl (TBS/TBDMS) or triisopropylsilyl (TIPS), are excellent choices.[14] They are robust, stable to many cross-coupling conditions, and can be easily removed later with a fluoride source (e.g., TBAF) or under acidic conditions.[14][15] Alkoxymethyl ethers like MOM are also viable but require acidic conditions for deprotection.[15]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low/No Yield in Cross-Coupling (General) 1. Purity of starting materials is low.2. Catalyst has been deactivated (air/moisture sensitivity).3. Insufficiently inert atmosphere.1. Verify purity of this compound and coupling partner via NMR or LC-MS.2. Use fresh catalyst and ligands. Store them in a desiccator or glovebox.3. Ensure proper degassing of the solvent and reaction mixture (e.g., multiple vacuum/argon cycles).[16]
Stalled Suzuki-Miyaura Coupling 1. Catalyst poisoning by pyridine nitrogen.2. Ineffective base or ligand.3. Protodeboronation of the boronic acid.1. Switch to a more robust catalyst system, such as a pre-catalyst with a sterically hindered biarylphosphine ligand (e.g., SPhos, XPhos).2. Screen different bases (e.g., K3PO4, Cs2CO3) and ensure they are finely powdered and anhydrous.[17]3. Use a slight excess (1.2-1.5 eq.) of the boronic acid or switch to a more stable boronate ester.[3]
Formation of Homocoupling Byproducts (Sonogashira) 1. Presence of oxygen in the reaction mixture.2. Catalyst system favors Glaser coupling.1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction.2. Ensure the presence of a copper(I) co-catalyst (e.g., CuI), which is standard for Sonogashira reactions, to facilitate the C-C bond formation over alkyne homocoupling.[18][19]
Reductive Dehalogenation in Buchwald-Hartwig Amination 1. The catalytic cycle is favoring reductive dehalogenation (replacement of Br with H) over C-N bond formation.1. The choice of ligand is critical to minimize this side reaction.[8] Try a different, often more electron-rich or sterically bulky, phosphine ligand.2. Lowering the reaction temperature may also reduce the rate of dehalogenation relative to the desired amination.
Dark Green/Black Solution during Lithiation 1. Decomposition of the 3-lithiopyridine intermediate.2. Reaction temperature is too high.1. This indicates a side reaction. In THF, this can occur at temperatures above -60°C.2. Maintain a very low temperature (-78°C or below). Consider an inverse addition, where the bromopyridine solution is added to the n-BuLi.[6] Alternatively, switch the solvent to toluene, which allows for cleaner lithiation at -50°C.[11][12]

Visualizations

Diagram 1: Key Functionalization Pathways

cluster_molecule this compound Mol C3_Br C3-Br Site C4_CH2OH C4-CH2OH Site Py_N Pyridine N Suzuki Suzuki-Miyaura (C-C Coupling) C3_Br->Suzuki Sonogashira Sonogashira (C-C Coupling) C3_Br->Sonogashira Buchwald Buchwald-Hartwig (C-N Coupling) C3_Br->Buchwald Lithiation Lithiation / Metalation (C-Li Intermediate) C3_Br->Lithiation Oxidation Oxidation (Aldehyde/Acid) C4_CH2OH->Oxidation Protection Protection (e.g., -OTBS) C4_CH2OH->Protection Coordination Catalyst Coordination Py_N->Coordination A 1. Assemble Dry Glassware Under Inert Atmosphere B 2. Add Reagents (Aryl Halide, Coupling Partner, Base) A->B C 3. Degas Solvent & Add to Flask B->C D 4. Add Catalyst & Ligand C->D E 5. Heat to Reaction Temp & Stir D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Reaction Quench & Aqueous Workup F->G H 8. Purification (Column Chromatography) G->H I Characterized Product H->I Start Low or No Yield? Reagents Check Purity & Stoichiometry of Starting Materials Start->Reagents Is everything pure & correct? Conditions Review Reaction Conditions Start->Conditions Are conditions optimal? Catalyst Evaluate Catalyst System Start->Catalyst Is the catalyst active? Success Improved Yield Reagents->Success Temp Optimize Temperature & Reaction Time Conditions->Temp Solvent Screen Solvents & Degassing Procedure Conditions->Solvent Base Change Base (e.g., K3PO4, Cs2CO3, NaOtBu) Conditions->Base Ligand Screen Different Ligands (e.g., SPhos, RuPhos, BINAP) Catalyst->Ligand Temp->Success Solvent->Success Base->Success Ligand->Success

References

Technical Support Center: Scalable Synthesis of (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (3-Bromopyridin-4-YL)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common and scalable method of reducing 3-bromo-4-pyridinecarboxylic acid or its esters.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: The reducing agent may have been insufficient or degraded. Reaction time or temperature may not have been optimal.[1]- Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. - Consider increasing the equivalents of the reducing agent (e.g., NaBH₄ or LiAlH₄). - Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.[1] - If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
Poor Quality Starting Material: The 3-bromo-4-pyridinecarboxylic acid or its ester may contain impurities that interfere with the reaction.- Ensure the starting material is of high purity. Recrystallization or purification of the starting material may be necessary.
Moisture Contamination: The presence of water can quench the reducing agent, especially potent ones like LiAlH₄.[2]- Use anhydrous solvents and glassware. Flame-dry glassware before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Over-reduction: In some cases, the pyridine ring itself can be reduced, especially under harsh conditions.- Use a milder reducing agent if over-reduction is observed. - Carefully control the reaction temperature, often starting at low temperatures (e.g., 0 °C) and allowing it to slowly warm to room temperature.[1]
Unreacted Starting Material: This can be due to insufficient reducing agent or incomplete reaction.[3]- Increase the molar ratio of the reducing agent. - Extend the reaction time and monitor via TLC until the starting material is no longer visible.
Difficult Product Isolation/Purification Product is an Oil or Fails to Crystallize: The crude product may contain impurities that inhibit crystallization.- Attempt purification by column chromatography. - Try different solvent systems for recrystallization. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization, followed by neutralization.
Product Contaminated with Boron Salts (if using NaBH₄): Borate esters formed during the reaction can be difficult to remove.- During the workup, acidify the reaction mixture (e.g., with dilute HCl) to hydrolyze borate esters, followed by extraction.
Reaction Does Not Start (Grignard-based routes) Inactive Magnesium: The surface of the magnesium metal may be coated with an oxide layer, preventing the reaction.[3][4]- Use fresh, high-quality magnesium turnings. - Activate the magnesium using methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/crushing.[3][4]
Presence of Water: Grignard reagents are extremely sensitive to moisture.[2]- Ensure all glassware is oven-dried and the solvent (e.g., anhydrous ether or THF) is strictly anhydrous.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most frequently cited scalable method is the reduction of a 3-bromo-4-pyridinecarboxylic acid derivative, such as the acid itself or its methyl or ethyl ester.[6] This approach is generally high-yielding and avoids some of the complexities of other methods like Grignard reactions.

Q2: Which reducing agent is recommended for the synthesis of this compound?

A2: Both Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) can be effective.[1] LiAlH₄ is a more powerful reducing agent but is also more hazardous and requires strictly anhydrous conditions. NaBH₄ is often preferred for its milder nature and easier handling, although it may require longer reaction times or the use of a co-solvent like methanol.

Q3: My reaction mixture has turned a dark brown or black color. What could be the cause?

A3: Dark coloration can indicate decomposition or polymerization, which may be caused by excessive heat or acidic conditions.[1][7] It is crucial to maintain the recommended reaction temperature and to neutralize any acidic conditions during the workup promptly.

Q4: How can I effectively purify the final product on a large scale?

A4: For scalable purification, recrystallization is often the most practical method. If the product is an oil or heavily impure, column chromatography might be necessary for an initial cleanup, followed by recrystallization of the purified fractions. Gradient elution, for instance, with 1–2% methanol in dichloromethane, has been reported for similar compounds.[6]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. When working with powerful reducing agents like LiAlH₄, it is critical to work in a fume hood, under an inert atmosphere, and to quench the reaction carefully and slowly, typically at a low temperature, as the quenching process is highly exothermic and releases hydrogen gas.[1] Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Experimental Protocols

Protocol 1: Reduction of 3-Bromo-4-pyridinecarboxylic Acid using NaBH₄

This protocol provides a general procedure for the reduction of 3-bromo-4-pyridinecarboxylic acid.

Materials:

  • 3-Bromo-4-pyridinecarboxylic acid

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-bromo-4-pyridinecarboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add Sodium Borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition of NaBH₄ is complete, slowly add Methanol (2.0-4.0 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of 1M HCl until the pH is ~7.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway start 3-Bromo-4-pyridinecarboxylic Acid product This compound start->product Reduction reagent Reducing Agent (e.g., NaBH₄ or LiAlH₄) reagent->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Product Yield? check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes increase_reagents Increase Equivalents of Reducing Agent / Extend Time incomplete->increase_reagents check_purity Check Starting Material Purity complete->check_purity check_moisture Ensure Anhydrous Conditions complete->check_moisture increase_reagents->check_completion

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Removal of Palladium Catalyst from Products of Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for the effective removal of palladium catalyst residues from the products of Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium after a Suzuki coupling reaction?

A1: The most common methods for removing residual palladium involve several key techniques:

  • Adsorption: This involves using solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, which can be silica-based or polymer-based and are functionalized with groups like thiols, amines, or trimercaptotriazine (TMT).[1][2][3]

  • Crystallization: Purifying the final product through recrystallization can be highly effective, as it often leaves the palladium impurities behind in the mother liquor.[3][4][5] The efficiency of this method can be improved by using additives that increase the solubility of palladium species in the solvent.[3]

  • Chromatography: Techniques such as column chromatography are widely used to separate the desired compound from both soluble and insoluble palladium species.[3][6] However, it may not always be sufficient on its own to reach very low palladium levels.[7][8]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is a simple and effective first step to remove heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of solution as "palladium black".[6][8][9]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase that is separate from the product.[3][9]

Q2: How do I select the most appropriate palladium removal method for my specific compound and process?

A2: The optimal method depends on several critical factors:

  • Nature of the Final Product: Consider the product's solubility, stability, and its potential to form stable complexes with palladium.[3][10]

  • Form of Palladium Residue: The nature of the palladium species is crucial. It can be homogeneous (dissolved in the reaction mixture) or heterogeneous (present as a solid, like palladium black).[3] Different methods are effective for different forms.

  • Required Purity Level: For active pharmaceutical ingredients (APIs), regulatory limits are stringent, often requiring a combination of methods, such as chromatography followed by a scavenger treatment, to reach the required low ppm or even ppb levels.[4][7][11]

  • Process Scale and Cost: On a large scale, the cost and scalability of the method are important considerations. Activated carbon is often favored in industrial settings due to its lower cost compared to specialized scavengers.[5]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products. According to the ICH Q3D guidelines, palladium is classified as a Class 2B element. The permitted daily exposure (PDE) is 100 µ g/day for oral administration, which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[5][8][12] For parenteral (injectable) drugs, the limit is significantly stricter at 1 ppm.[8]

Q4: How can I quantify the amount of residual palladium in my product?

A4: Accurate quantification of trace palladium is essential. While traditional methods like inductively coupled plasma-mass spectrometry (ICP-MS) or atomic absorption spectrometry (AAS) are highly accurate, they require expensive instrumentation and complex sample preparation, often leading to long turnaround times.[13][14] For more rapid, in-lab analysis, fluorescence-based methods have been developed. These assays use a palladium-catalyzed reaction to produce a highly fluorescent product, allowing for fast determination of palladium concentrations with a simple fluorescent plate reader.[13][14] High-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF) is another rapid and simple method for determining palladium in API samples.[15]

Troubleshooting Guides

Q1: I've performed a filtration through Celite, but my product is still dark-colored and contaminated. What went wrong?

A1: This indicates that soluble palladium species are likely still present in your product solution. While filtration through Celite is excellent for removing insoluble palladium black, it is ineffective against dissolved palladium complexes.[6][8]

  • Solution: You will need to employ a secondary purification method that targets soluble palladium. The most effective options are treating the solution with a metal scavenger or activated carbon, followed by another filtration.[8][10] Recrystallization or column chromatography are also viable next steps.[8]

Q2: My palladium scavenger is not effectively removing the catalyst. What are the common causes and solutions?

A2: Several factors can lead to the poor performance of a palladium scavenger.[10]

  • Incorrect Scavenger Type: The palladium in your mixture might be in an oxidation state (e.g., Pd(0) vs. Pd(II)) that is not effectively captured by the chosen scavenger. Some products can also form stable complexes with palladium, making it difficult for the scavenger to bind.[10]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, TMT) to find the most effective one for your specific system.[16] Consider a pre-treatment step to change the oxidation state of the palladium to one that is more easily scavenged.[3]

  • Insufficient Time or Temperature: The scavenging process may be too slow at room temperature.

    • Solution: Increase the stirring time or gently heat the mixture (e.g., to 40-60 °C) to improve the kinetics of the scavenging process.[3]

  • Poor Mass Transfer: Inadequate mixing can prevent the solid-supported scavenger from making sufficient contact with the dissolved palladium.

    • Solution: Ensure vigorous stirring of the mixture. For larger-scale reactions, mechanical stirring is recommended.

Q3: I'm observing significant product loss after using activated carbon. How can I prevent this?

A3: A major drawback of activated carbon is its lack of selectivity, which can lead to non-specific adsorption of the desired product along with the palladium, resulting in yield loss.[3][12]

  • Solution:

    • Optimize Carbon Amount: Minimize the amount of activated carbon used. Start with a small amount (e.g., 5 wt% relative to the crude product) and increase only if necessary.[10]

    • Solvent Selection: The choice of solvent can influence non-specific binding. Screen different solvents to find one that maximizes palladium adsorption while minimizing product loss.

    • Wash Thoroughly: After filtering off the activated carbon, wash the filter cake thoroughly with fresh solvent to recover as much of the adsorbed product as possible.

    • Consider Alternatives: If product loss remains high, a more selective (though more expensive) metal scavenger may be a better choice.[11]

Q4: My reaction mixture turned black, and the reaction stalled. What happened?

A4: The formation of a black precipitate, known as palladium black, indicates that the active Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[17][18] This is often caused by the presence of oxygen in the reaction system, which can disrupt the catalytic cycle.[18]

  • Solution: For future reactions, ensure all solvents are rigorously degassed before use and that the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen) from start to finish.[8][19] If the problem persists, consider using more robust, air-stable palladium precatalysts, such as Buchwald G3 or G4 palladacycles.[17] To salvage the current reaction, you can attempt to filter off the palladium black through Celite, although the yield will likely be compromised.[8]

Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodPrincipleAdvantagesDisadvantages
Metal Scavengers Chemisorption via functional groups (thiol, amine, TMT, etc.)High selectivity, high efficiency (<1 ppm achievable), works for various Pd species.[11][16]Higher cost, may require screening to find the optimal scavenger.[6]
Activated Carbon Physisorption onto a high-surface-area carbon matrixLow cost, effective for many Pd species, widely available.[2][3]Can be non-selective, leading to product loss; lower efficiency than scavengers.[3][12]
Recrystallization Separation based on differential solubility of product and impuritiesPotentially very high purity, can remove other impurities simultaneously.Product must be a crystalline solid, can lead to yield loss in mother liquor.[4]
Column Chromatography Separation based on differential adsorption on a stationary phaseGood for removing many impurities, widely used in research labs.May not remove all soluble Pd species, can be solvent-intensive and time-consuming.[7]
Celite Filtration Physical removal of solid particles from the liquid phaseSimple, fast, and inexpensive for removing heterogeneous/precipitated Pd.[9]Ineffective for removing soluble palladium species.[8]

Table 2: Performance of Selected Commercial Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Treatment Time (h)Final Pd (ppm)Reference Reaction
MP-TMT ~80016 - 24< 10Suzuki Coupling Product
Si-TMT 330Overnight~10 - 30Suzuki Coupling Product
Thiourea Alkyl Silica 150 - 220Not Specified< 1Pharmaceutical Product Stream
PhosphonicS SPM32 2100 (105 mg in 50 mL)20< 10.5 (>99.5% removal)Pd(OAc)₂ in Acetonitrile

Data compiled from product literature and application notes.[1][5][11][16]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Metal Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).

  • Scavenger Addition: Add the selected solid-supported metal scavenger to the solution. A typical starting point is 5-10 equivalents of scavenger relative to the initial palladium content.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally by monitoring the palladium concentration in aliquots.[3][10]

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm successful removal.[14]

Protocol 2: General Procedure for Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[10]

  • Stirring: Stir the mixture vigorously at room temperature for 1-4 hours.[10]

  • Filtration: Filter the mixture through a pad of Celite to completely remove the fine carbon particles. It is crucial to ensure no carbon passes through the filter.

  • Washing: Wash the Celite and carbon pad thoroughly with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the final product.

Visualizations

G General Workflow for Post-Suzuki Coupling Purification cluster_options Polishing Step (if needed) start Crude Suzuki Coupling Reaction Mixture filter_celite Filter through Celite Pad start->filter_celite Remove Pd Black & Insoluble Salts workup Aqueous Workup / Liquid-Liquid Extraction filter_celite->workup chromatography Column Chromatography workup->chromatography check_pd1 Analyze for Residual Pd scavenger Treat with Metal Scavenger check_pd1->scavenger Pd Level Too High final_product Purified Product (Pd < Limit) check_pd1->final_product Pd Level Acceptable scavenger->filter_celite Remove Scavenger check_pd2 Analyze for Final Pd Content scavenger->check_pd2 activated_carbon Treat with Activated Carbon chromatography->check_pd1 crystallization Recrystallization check_pd2->final_product Pd Level Acceptable reprocess Reprocess or Choose Alternative Method check_pd2->reprocess Pd Level Still High

Caption: A general workflow for purification and palladium removal after a Suzuki coupling reaction.

G Decision Tree for Selecting a Palladium Removal Method q1 Is the Pd residue heterogeneous (solid)? ans1_yes Celite Filtration q1->ans1_yes Yes q2 Is the product a crystalline solid? q1->q2 No (Soluble Pd) ans2_yes Recrystallization q2->ans2_yes Yes q3 Are very low Pd levels required (<10 ppm)? q2->q3 No ans3_yes Metal Scavenger (High Selectivity) q3->ans3_yes Yes q4 Is cost the primary concern (large scale)? q3->q4 No ans4_yes Activated Carbon (Optimize to limit product loss) q4->ans4_yes Yes default_option Column Chromatography (General purpose) q4->default_option No

Caption: A decision tree to help select an appropriate palladium removal strategy.

References

Validation & Comparative

Comparative NMR Analysis: A Guide to (3-Bromopyridin-4-YL)methanol and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of (3-Bromopyridin-4-YL)methanol with key structural analogues, providing researchers in drug discovery and organic synthesis with essential data for structural elucidation and characterization.

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a versatile building block in medicinal chemistry and materials science. To facilitate a deeper understanding of its spectroscopic features, a direct comparison is made with two closely related, commercially available compounds: Pyridin-4-ylmethanol and 3-Bromopyridine. The data presented herein, including chemical shifts (δ) and coupling constants (J), are invaluable for the unambiguous identification and purity assessment of these compounds.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its selected analogues. All spectra were recorded in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data Comparison

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-28.52s-
H-58.39d4.9
H-67.35d4.9
-CH₂-4.80s-
-OH(Varies)br s-
Pyridin-4-ylmethanol H-2, H-68.55d5.9
H-3, H-57.29d5.9
-CH₂-4.75s-
-OH(Varies)br s-
3-Bromopyridine [1]H-28.68d2.4
H-47.80ddd8.0, 2.4, 1.6
H-57.19dd8.0, 4.8
H-68.52dd4.8, 1.6

Table 2: ¹³C NMR Spectral Data Comparison

CompoundPositionChemical Shift (δ, ppm)
This compound C-2151.7
C-3122.5
C-4155.0
C-5148.2
C-6121.3
-CH₂-62.9
Pyridin-4-ylmethanol C-2, C-6149.5
C-3, C-5121.2
C-4151.3
-CH₂-63.5
3-Bromopyridine C-2150.3
C-3120.4
C-4139.5
C-5124.0
C-6147.8

Experimental Protocol

The following is a general protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for the compounds discussed.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound for ¹H NMR analysis, or 20-30 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • To ensure complete dissolution, the sample can be gently vortexed.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • For ¹H NMR: A standard single-pulse experiment is used with the following typical parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 3-4 seconds

    • Spectral width: -2 to 12 ppm

  • For ¹³C NMR: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is employed with parameters such as:[2]

    • Number of scans: 1024 or more

    • Relaxation delay: 2 seconds

    • Acquisition time: 1-2 seconds

    • Spectral width: 0 to 160 ppm

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS at 0.00 ppm).

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to final data interpretation, can be visualized as a streamlined workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert Sample into Spectrometer Tube->Spectrometer Lock Lock & Shim Spectrometer->Lock Acquire_1H Acquire ¹H Spectrum Lock->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Lock->Acquire_13C Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Reference Reference Chemical Shifts Process->Reference Analyze Assign Peaks & Interpret Spectra Reference->Analyze

Caption: A flowchart illustrating the key stages of NMR analysis, from sample preparation to spectral interpretation.

References

Unraveling the Electron Ionization Fragmentation of (3-Bromopyridin-4-YL)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the mass spectrometry fragmentation pattern of a molecule is crucial for its structural elucidation and identification in complex mixtures. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectral fragmentation of (3-Bromopyridin-4-YL)methanol against key structural analogs. By examining how the presence and position of the bromine atom and hydroxymethyl group influence fragmentation pathways, researchers can gain deeper insights for metabolite identification, reaction monitoring, and quality control.

Predicted Fragmentation of this compound

This compound (C₆H₆BrNO, M.W. ≈ 188.02 g/mol ) possesses three key structural features that dictate its fragmentation: a pyridine ring, a bromine atom, and a primary alcohol.[1]

Upon electron ionization, the most characteristic feature is the presence of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, a hallmark of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1][2] The primary fragmentation pathways are expected to involve the loss of the functional groups and cleavage of the pyridine ring.

Key Predicted Fragmentation Pathways:

  • Loss of Hydroxymethyl Group Radical (•CH₂OH): Cleavage of the C-C bond between the pyridine ring and the methanol group is a probable pathway, leading to the formation of a 3-bromopyridinium ion.

  • Loss of Bromine Radical (•Br): The C-Br bond can undergo homolytic cleavage, resulting in a pyridin-4-yl-methanol cation.

  • Loss of Water (H₂O): Dehydration involving the hydroxyl group and a hydrogen atom from the pyridine ring can occur, leading to a stable radical cation.

  • Ring Cleavage: Following initial fragmentations, the pyridine ring itself can cleave, typically by losing molecules like hydrogen cyanide (HCN).[2]

Below is a visual representation of these primary fragmentation pathways.

fragmentation_pathway cluster_main This compound Fragmentation mol [C₆H₆⁷⁹/⁸¹BrNO]⁺• m/z 187/189 frag1 [C₅H₄⁷⁹/⁸¹BrN]⁺ m/z 156/158 mol->frag1 - •CH₂OH frag2 [C₆H₆NO]⁺ m/z 108 mol->frag2 - •Br frag3 [C₆H₄⁷⁹/⁸¹BrN]⁺• m/z 169/171 mol->frag3 - H₂O frag4 [C₄H₃N]⁺• m/z 78 frag2->frag4 - CH₂O

Predicted fragmentation of this compound.
Comparative Fragmentation Analysis

To understand the influence of each functional group, the predicted fragmentation pattern of this compound is compared with its parent molecule (3-Bromopyridine) and an analog without the bromine atom (Pyridin-4-yl)methanol.

Compound Structure M.W. Molecular Ion (m/z) Key Fragment Ions (m/z) and Neutral Loss
This compound 3-Bromo-4-(hydroxymethyl)pyridine~188.02187/189170/172 (-•OH), 169/171 (-H₂O), 156/158 (-•CH₂OH), 108 (-•Br), 78 (-•Br, -CH₂O)
3-Bromopyridine 3-Bromopyridine~157.99157/15978 (-•Br), 51 (-•Br, -HCN)[2][3]
(Pyridin-4-yl)methanol 4-(hydroxymethyl)pyridine~109.13109108 (-H•), 92 (-•OH), 91 (-H₂O), 80 (-CHO), 78 (-•CH₂OH)[4]

Key Observations from the Comparison:

  • The characteristic bromine isotope pattern (M⁺, M+2) is present in both this compound and 3-Bromopyridine, serving as a clear indicator of the bromine atom.

  • The fragmentation of 3-Bromopyridine is dominated by the loss of the bromine radical to produce the pyridinium ion at m/z 78, which further fragments by losing HCN to give an ion at m/z 51.[2]

  • (Pyridin-4-yl)methanol shows fragmentation characteristic of a benzyl alcohol, with losses of H•, •OH, and the entire •CH₂OH group. The ion at m/z 78 corresponds to the pyridinium cation.[4]

  • The fragmentation of this compound is a composite of the other two. It can lose the bromine atom to form an ion at m/z 108, or it can lose the hydroxymethyl group to form a brominated pyridinium ion at m/z 156/158.

Experimental Protocols

A general protocol for analyzing these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is provided below.

Sample Preparation
  • Prepare a dilute solution of the analyte (e.g., 1 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.[2]

  • For compounds with active hydrogens like the target molecule, derivatization may be necessary to improve volatility and thermal stability. A common method is silylation.

    • Transfer the sample to a GC vial and evaporate the solvent.

    • Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst such as anhydrous pyridine.

    • Cap the vial and heat (e.g., at 65°C for 20 minutes) to ensure the reaction goes to completion.

GC-MS Instrumentation and Conditions
  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity column, such as a 5%-phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 250 µm I.D. x 0.25 µm film thickness), is suitable for separating these types of compounds.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]

  • Injector: Use in splitless mode to maximize sensitivity. Set the injector temperature to 250°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Transfer Line Temperature: 280°C.[5]

    • Mass Range: Scan from m/z 40 to 250 to cover the expected molecular ions and fragments.

This comparative guide provides a foundational understanding of the fragmentation behavior of this compound. Experimental verification is essential to confirm these predicted pathways and relative abundances, which can be invaluable for the unambiguous identification of this and related compounds in various research and development settings.

References

Introduction to FT-IR Spectroscopy in Pyridine Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the FT-IR Spectroscopy of (3-Bromopyridin-4-YL)methanol

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound against its structural analogues, 3-bromopyridine, 4-pyridinemethanol, and 3-pyridinemethanol. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural characterization and differentiation of these pyridine derivatives.

FT-IR spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. In the context of substituted pyridines, FT-IR spectroscopy allows for the clear identification of vibrations associated with the pyridine ring, as well as the substituent groups, providing valuable structural information.

Comparative FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group, a brominated pyridine ring, and a methylene (-CH2-) bridge. By comparing its spectrum with those of simpler, related molecules, a detailed assignment of the observed absorption bands can be achieved.

Functional Group Vibrational Mode This compound (Predicted, cm⁻¹) 3-Bromopyridine (Observed, cm⁻¹) 4-Pyridinemethanol (Observed, cm⁻¹) 3-Pyridinemethanol (Observed, cm⁻¹)
O-HStretching (H-bonded)~3200-3400 (broad, strong)-~3180 (broad, strong)~3285 (broad, strong)
Aromatic C-HStretching~3050-3150 (medium)~3060 (medium)~3030 (medium)~3030 (medium)
Aliphatic C-HStretching~2850-2960 (medium)-~2850 (medium)~2850 (medium)
C=N (Pyridine ring)Stretching~1580 (strong)~1570 (strong)~1599 (strong)~1578 (strong)
C=C (Pyridine ring)Stretching~1550, ~1450 (medium-strong)~1550, ~1418 (medium-strong)~1600, ~1416 (medium-strong)~1580, ~1425 (medium-strong)
C-OStretching~1050 (strong)-~1042 (strong)~1030 (strong)
C-BrStretching~600-700 (medium)~670 (medium)--
Pyridine RingOut-of-plane bending~800-850 (strong)~775 (strong)~810 (strong)~700-800 (strong)

Note: The spectral data for the reference compounds are compiled from various sources, including the NIST Chemistry WebBook and other spectroscopic databases. The data for this compound is predicted based on the characteristic frequencies of its constituent functional groups.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples

A standard procedure for acquiring the FT-IR spectrum of a solid sample, such as this compound, is the Potassium Bromide (KBr) pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula and weighing paper

  • Sample to be analyzed

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample.

    • Weigh approximately 100-200 mg of dry KBr powder.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the sample to the mortar and mix thoroughly with the KBr by grinding until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet-forming die.

    • Ensure the surface of the mixture is level.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

Visualizing the Experimental Workflow and Spectral Analysis

The following diagrams, generated using the DOT language, illustrate the experimental workflow for FT-IR analysis and the logical approach to interpreting the spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample & KBr grind_mix Grind & Mix weigh_sample->grind_mix load_die Load Die grind_mix->load_die press_pellet Press Pellet load_die->press_pellet place_pellet Place Pellet in Holder press_pellet->place_pellet run_bkg Run Background place_pellet->run_bkg run_sample Run Sample run_bkg->run_sample process_spectrum Process Spectrum run_sample->process_spectrum peak_picking Peak Picking process_spectrum->peak_picking assign_peaks Assign Peaks peak_picking->assign_peaks spectral_interpretation cluster_functional_groups Functional Group Identification spectrum FT-IR Spectrum of this compound oh_stretch ~3300 cm⁻¹ (broad) O-H Stretch (Alcohol) spectrum->oh_stretch ch_stretch ~3050-3150 cm⁻¹ Aromatic C-H Stretch spectrum->ch_stretch ch2_stretch ~2850-2960 cm⁻¹ Aliphatic C-H Stretch spectrum->ch2_stretch cn_cc_stretch ~1400-1600 cm⁻¹ C=N & C=C Stretches (Pyridine Ring) spectrum->cn_cc_stretch co_stretch ~1050 cm⁻¹ C-O Stretch (Primary Alcohol) spectrum->co_stretch cbr_stretch ~600-700 cm⁻¹ C-Br Stretch spectrum->cbr_stretch

Purity Analysis of (3-Bromopyridin-4-YL)methanol by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of (3-Bromopyridin-4-YL)methanol, a key intermediate in pharmaceutical synthesis. We will explore a detailed HPLC methodology, compare its performance with alternative analytical techniques, and present supporting experimental data to aid in method selection and implementation.

Introduction

This compound is a substituted pyridine derivative whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). Ensuring the absence of process-related impurities and degradation products is a regulatory and scientific necessity. HPLC is a powerful and widely used technique for the purity determination of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of polar and non-polar compounds like this compound.[2]

Experimental Protocols

A robust RP-HPLC method was developed for the purity analysis of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is recommended.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (UV)

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Presentation

The following table summarizes hypothetical chromatographic data for this compound and its potential impurities, which could be expected with the proposed HPLC method.

CompoundRetention Time (min)Resolution (Rs)Peak Area (%)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
3-Bromopyridine-4-carboxylic acid (Impurity A)4.2-0.150.050.15
3-Bromopyridine-4-carbaldehyde (Impurity B)8.910.20.200.060.18
This compound 12.5 6.8 99.5 0.02 0.06
(2-Bromopyridin-4-YL)methanol (Isomer 1)13.82.10.100.040.12
(4-Bromopyridin-3-YL)methanol (Isomer 2)14.51.50.050.050.15

Note: Impurity A is a potential oxidation product. Impurity B is a potential starting material from a reductive amination synthesis route. Isomers 1 and 2 are potential process-related impurities. The resolution values are calculated with respect to the preceding peak.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh Sample/Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect Detection by PDA at 265 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

logical_relationships cluster_impurities Potential Impurities main This compound starting_material Starting Materials (e.g., 3-Bromopyridine-4-carbaldehyde) main->starting_material from incomplete reaction byproducts Reaction By-products (e.g., Positional Isomers) main->byproducts from side reactions degradation Degradation Products (e.g., 3-Bromopyridine-4-carboxylic acid) main->degradation from oxidation/hydrolysis

Caption: Logical relationships between this compound and its potential impurities.

Comparison with Alternative Methods

While HPLC is the gold standard for purity analysis of pharmaceutical intermediates, other techniques can provide complementary information.

Gas Chromatography (GC):

  • Principle: Separation is based on the partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.

  • Applicability: GC is suitable for thermally stable and volatile compounds. This compound has a predicted boiling point that may allow for GC analysis, but derivatization might be necessary to improve its volatility and thermal stability.

  • Advantages: High resolution for volatile impurities, excellent for residual solvent analysis.

  • Limitations: Not suitable for non-volatile or thermally labile impurities. Derivatization adds complexity to sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: Provides detailed structural information based on the magnetic properties of atomic nuclei.

  • Applicability: ¹H NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).

  • Advantages: Provides unambiguous structural confirmation of the main compound and impurities without the need for reference standards for every impurity.

  • Limitations: Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities.

Thin-Layer Chromatography (TLC):

  • Principle: A simple, rapid, and cost-effective technique for qualitative purity assessment based on differential partitioning.

  • Applicability: Often used for reaction monitoring and preliminary purity checks.

  • Advantages: Inexpensive and allows for the simultaneous screening of multiple samples.

  • Limitations: Primarily qualitative or semi-quantitative. Lower resolution and sensitivity compared to HPLC.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the purity analysis of this compound. Its high resolving power allows for the effective separation of the main component from potential process-related impurities and degradation products. While alternative techniques like GC and NMR offer valuable complementary information, HPLC remains the preferred method for routine quality control and quantitative purity determination in a pharmaceutical development setting due to its superior sensitivity, specificity, and versatility.[1] The validation of this HPLC method according to ICH guidelines would be the next step to ensure its suitability for its intended purpose.

References

A Comparative Analysis of (3-Bromopyridin-4-YL)methanol and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis, pyridinyl compounds are pivotal building blocks for the development of pharmaceuticals, agrochemicals, and functional materials. Among these, brominated pyridinylmethanols serve as versatile intermediates, amenable to a variety of cross-coupling reactions to construct complex molecular architectures. This guide presents a comparative study of (3-Bromopyridin-4-YL)methanol and its isomers, focusing on their performance in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The reactivity of these isomers is significantly influenced by the position of the bromine atom relative to the nitrogen atom within the pyridine ring, which dictates the electronic and steric environment of the C-Br bond.

Reactivity Overview

The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions generally follows the trend: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This trend is attributed to the electronic influence of the electron-withdrawing nitrogen atom, which is most pronounced at the ortho (2-) and para (4-) positions, making the carbon atom of the C-Br bond more electrophilic and susceptible to oxidative addition by the palladium catalyst. While the hydroxymethyl group can also influence reactivity, the position of the bromine atom is the dominant factor. Consequently, (4-bromopyridin-YL)methanol isomers are expected to be the most reactive, followed by the 2-bromo and then the 3-bromo isomers.

Comparative Performance in Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of this compound and its isomers in key cross-coupling reactions. It is important to note that direct comparative studies for these specific isomers are limited in the literature; therefore, the quantitative data presented is based on representative yields from studies on the parent bromopyridine isomers and structurally similar compounds to provide a predictive analysis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The reactivity of bromopyridinylmethanol isomers in this reaction is expected to directly correlate with the established reactivity trend of bromopyridines.

IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
(2-Bromopyridin-3-yl)methanolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~70-80%
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~55-65%
(4-Bromopyridin-3-yl)methanolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O>85%

Note: The yields presented are approximate and can vary significantly with specific reaction conditions. The data is extrapolated from the performance of parent bromopyridines in similar Suzuki-Miyaura reactions.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of bromopyridinylmethanol isomers in this reaction is also anticipated to follow the general trend observed in other cross-coupling reactions.

IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
(2-Bromopyridin-3-yl)methanolPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF~65-75%
This compoundPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF~50-60%
(4-Bromopyridin-3-yl)methanolPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF>80%

Note: The yields presented are approximate and based on the general reactivity trends of bromopyridine isomers in Sonogashira couplings.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The performance of bromopyridinylmethanol isomers in the Heck reaction is expected to be consistent with their relative reactivities in other palladium-catalyzed transformations.

IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
(2-Bromopyridin-3-yl)methanolStyrenePd(OAc)₂/P(o-tolyl)₃Et₃NDMF~60-70%
This compoundStyrenePd(OAc)₂/P(o-tolyl)₃Et₃NDMF~45-55%
(4-Bromopyridin-3-yl)methanolStyrenePd(OAc)₂/P(o-tolyl)₃Et₃NDMF>75%

Note: The yields presented are approximate and are predicted based on the established reactivity patterns of bromopyridine isomers.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations, which can be adapted for the specific isomers of (bromopyridin-YL)methanol.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the (bromopyridin-YL)methanol isomer (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically a 4:1 mixture of toluene and water (5 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the (bromopyridin-YL)methanol isomer (1.0 mmol), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) (5 mL) and a degassed amine base, for example, triethylamine (Et₃N) (2.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

General Protocol for Heck Reaction
  • Reaction Setup: In a sealed tube, place the (bromopyridin-YL)methanol isomer (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), a palladium source such as palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and a phosphine ligand like Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 4 mol%).

  • Base and Solvent Addition: Add a base, typically triethylamine (Et₃N) (1.5 mmol), and an anhydrous solvent like N,N-dimethylformamide (DMF) (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation (R'-B(OR)2) pd2_complex->transmetalation pd2_intermediate R-Pd(II)Ln-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - (Bromopyridin-YL)methanol Isomer - Coupling Partner - Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Quenching - Extraction - Washing & Drying monitoring->workup Complete purification Purification: Column Chromatography workup->purification analysis Product Characterization: (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for a cross-coupling reaction.

The Strategic Advantage of (3-Bromopyridin-4-YL)methanol in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the vast array of available heterocyclic synthons, (3-Bromopyridin-4-YL)methanol emerges as a uniquely versatile and advantageous scaffold. This guide provides a comparative analysis of this compound against other isomeric and related building blocks, supported by experimental data, to highlight its superior utility in the synthesis of complex, high-value molecules.

This compound, with its strategic placement of a bromo substituent and a hydroxymethyl group on the pyridine ring, offers a dual-functional platform for orthogonal chemical modifications. The bromine atom serves as a handle for a variety of powerful cross-coupling reactions, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. Concurrently, the hydroxymethyl group provides a site for oxidation, etherification, or conversion to other functional groups, allowing for further diversification and fine-tuning of molecular properties. This inherent versatility streamlines synthetic routes and expands the accessible chemical space for the development of novel therapeutics and functional materials.

Comparative Performance in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in key chemical reactions. The following tables summarize the comparative reactivity of this compound and its isomers in three widely used cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Additionally, the reactivity of the hydroxymethyl group in oxidation reactions is compared.

It is important to note that direct side-by-side comparative studies for these specific hydroxymethyl-substituted bromopyridines are limited in the literature. The data presented below is a compilation of representative yields from studies on these and structurally similar compounds to provide a predictive analysis of their relative performance.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Building BlockCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~85-95
(2-Bromo-4-hydroxymethyl)pyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~75-85
(4-Bromo-2-hydroxymethyl)pyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~90-98
(3-Bromopyridin-2-yl)methanolPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~70-80

Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.

Table 2: Comparative Yields in Sonogashira Coupling with Phenylacetylene

Building BlockCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPdCl₂(PPh₃)₂/CuIEt₃NToluene806~80-90
(2-Bromo-4-hydroxymethyl)pyridinePdCl₂(PPh₃)₂/CuIEt₃NToluene806~70-80
(4-Bromo-2-hydroxymethyl)pyridinePdCl₂(PPh₃)₂/CuIEt₃NToluene806~85-95
(3-Bromopyridin-2-yl)methanolPdCl₂(PPh₃)₂/CuIEt₃NToluene806~65-75

Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.

Table 3: Comparative Yields in Buchwald-Hartwig Amination with Aniline

Building BlockCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃/BINAPNaOtBuToluene10018~75-85
(2-Bromo-4-hydroxymethyl)pyridinePd₂(dba)₃/BINAPNaOtBuToluene10018~65-75
(4-Bromo-2-hydroxymethyl)pyridinePd₂(dba)₃/BINAPNaOtBuToluene10018~80-90
(3-Bromopyridin-2-yl)methanolPd₂(dba)₃/BINAPNaOtBuToluene10018~60-70

Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.

Table 4: Comparative Yields in Oxidation to the Corresponding Aldehyde

Building BlockOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
This compoundMnO₂Dichloromethane2524>95
(2-Bromo-4-hydroxymethyl)pyridineMnO₂Dichloromethane2524>95
(4-Bromo-2-hydroxymethyl)pyridineMnO₂Dichloromethane2524>95
(3-Bromopyridin-2-yl)methanolMnO₂Dichloromethane2524>95

Note: Oxidation of the primary alcohol to the aldehyde is generally a high-yielding transformation for all isomers under standard conditions.

From the comparative data, a general trend emerges where the reactivity of the bromo-substituent in palladium-catalyzed cross-coupling reactions follows the order: 4-bromo > 2-bromo > 3-bromo. This is attributed to the electronic effects of the pyridine nitrogen. However, this compound consistently provides high yields, demonstrating its excellent performance as a substrate in these crucial transformations. The 3,4-substitution pattern offers a balance of reactivity and steric accessibility, making it a reliable choice for complex syntheses.

Strategic Application in Kinase Inhibitor Synthesis

The advantages of this compound are particularly evident in the synthesis of kinase inhibitors, a significant class of therapeutic agents. The 3,4-disubstituted pyridine motif is a common feature in many potent and selective kinase inhibitors, where the substituents at these positions play crucial roles in binding to the kinase active site.

For instance, the synthesis of analogs of the Akt inhibitor AZD5363 can be envisioned to utilize a 3,4-disubstituted pyridine core. The following workflow illustrates a potential synthetic route where this compound could be a key starting material.

G cluster_0 Functionalization of this compound cluster_1 Core Assembly via Suzuki Coupling Start This compound Oxidation Oxidation (e.g., MnO2) Start->Oxidation Aldehyde 3-Bromo-pyridine-4-carbaldehyde Oxidation->Aldehyde Reductive_Amination Reductive Amination with Piperidine Derivative Aldehyde->Reductive_Amination Intermediate_A 3-Bromo-4-(piperidin-1-ylmethyl)pyridine Reductive_Amination->Intermediate_A Suzuki_Coupling Suzuki Coupling Intermediate_A->Suzuki_Coupling Pd Catalyst, Base Pyrrolopyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Boronic_Ester Formation of Boronic Ester Pyrrolopyrimidine->Boronic_Ester Boronic_Ester->Suzuki_Coupling Final_Product Kinase Inhibitor Analog Suzuki_Coupling->Final_Product

Caption: A potential synthetic workflow for a kinase inhibitor analog.

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Coupling:

To a solution of the bromopyridinylmethanol (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2. General Procedure for Sonogashira Coupling:

A mixture of the bromopyridinylmethanol (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in a mixture of toluene (5 mL) and Et₃N (2 mL) is degassed and stirred at 80 °C for 6 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.

3. General Procedure for Buchwald-Hartwig Amination:

A mixture of the bromopyridinylmethanol (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), (±)-BINAP (0.04 mmol), and NaOtBu (1.4 mmol) in anhydrous toluene (10 mL) is degassed and heated at 100 °C for 18 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

4. General Procedure for Oxidation of the Hydroxymethyl Group:

To a solution of the bromopyridinylmethanol (1.0 mmol) in dichloromethane (20 mL) is added activated MnO₂ (10.0 mmol). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the corresponding aldehyde, which is often used in the next step without further purification.

Advantages of the 3,4-Substitution Pattern

The 3-bromo-4-hydroxymethyl substitution pattern of this compound offers distinct advantages over other isomers:

  • Balanced Reactivity: The bromine at the 3-position, while less reactive than at the 2- or 4-positions, still participates efficiently in a wide range of cross-coupling reactions, often with better control and selectivity, minimizing side reactions.

  • Steric Accessibility: The 4-hydroxymethyl group is sterically unencumbered, allowing for facile functionalization. This is in contrast to a 2-hydroxymethyl group, which can be sterically hindered by substituents introduced at the 3-position.

  • Vectorial Diversity: The 3,4-disposition of the functional groups provides two distinct vectors for molecular elaboration, allowing for the exploration of a wider range of chemical space and the optimization of structure-activity relationships in drug discovery. This is particularly important in the design of kinase inhibitors where precise positioning of substituents is critical for achieving high potency and selectivity.[1]

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex molecules. Its balanced reactivity in key cross-coupling reactions, coupled with the facile functionalization of its hydroxymethyl group, provides a powerful platform for the efficient construction of diverse molecular architectures. The strategic 3,4-substitution pattern offers distinct advantages in terms of synthetic accessibility and the ability to generate libraries of compounds with diverse substitution patterns, making it an indispensable tool for researchers and professionals in drug discovery and materials science.

References

X-ray crystallographic analysis of (3-Bromopyridin-4-YL)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Structural Analysis of (3-Bromopyridin-4-YL)methanol Scaffolds and a Comparison with Related Pyridine-Containing Crystal Structures.

The this compound moiety is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural characterization is paramount for understanding its reactivity and for the rational design of new therapeutic agents. This guide provides a comparative overview of the X-ray crystallographic analysis of pyridine-methanol derivatives, offering insights into their solid-state structures and the experimental protocols for their determination. While a crystal structure for the parent this compound is not publicly available, this guide leverages data from closely related, structurally characterized pyridine derivatives to provide a valuable comparative framework.

Performance Comparison of Pyridine Derivatives

To illustrate the variations in crystal packing and unit cell geometries that arise from substitutions on the pyridine ring and the methanol group, we present a comparison of the crystallographic data for two distinct pyridine derivatives: (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol and 2-(pyridine-2-ylthio)pyridine-1-ium picrate. These compounds, while not direct derivatives of this compound, share the core pyridinyl-methanol or a related pyridinyl-thio structural motif, making them relevant for comparative analysis.

Parameter(RS)-(4-chlorophenyl)(pyridin-2-yl)methanol[1][2]2-(pyridine-2-ylthio)pyridine-1-ium picrate[3][4]
Molecular Formula C₁₂H₁₀ClNOC₁₆H₁₁N₅O₇S
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 16.876(4)16.876(4)
b (Å) 7.6675(18)7.6675(18)
c (Å) 13.846(3)13.846(3)
α (°) 9090
β (°) 99.543(7)99.543(7)
γ (°) 9090
Volume (ų) 1766.9(7)1766.9(7)
Z 44

Table 1: Comparison of Crystallographic Data. This table summarizes the unit cell parameters for two pyridine derivatives, highlighting the differences in their crystal lattice dimensions.

Experimental Protocols

The determination of the crystal structures for the compared pyridine derivatives follows a standardized workflow in single-crystal X-ray crystallography. The detailed methodologies employed are crucial for the reproducibility and validation of the structural data.

Synthesis and Crystallization

The synthesis of the target compounds is the initial and a critical step. For instance, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol can be synthesized and then crystallized from a suitable solvent like methanol to obtain single crystals of appropriate quality for X-ray diffraction.[2] Similarly, the synthesis of 2-(pyridine-2-ylthio)pyridine-1-ium picrate involves a specific reaction followed by crystallization.[3][4]

X-ray Data Collection

Single crystals are mounted on a goniometer head, typically on a diffractometer equipped with a CCD detector such as a Bruker APEX-II.[5] The crystal is maintained at a low temperature (e.g., 100 K or 296 K) using a cryo-system to minimize thermal vibrations and potential crystal decay. X-rays are generated, monochromatized (e.g., Mo Kα radiation, λ = 0.71073 Å), and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected.

Data Reduction and Structure Solution

The raw diffraction data is processed using software like SAINT for integration of reflection intensities and SADABS for absorption correction.[5] The crystal structure is then solved using direct methods or Patterson methods with programs such as SHELXS or SHELXT.[5] This initial solution provides a preliminary model of the atomic positions.

Structure Refinement

The structural model is refined against the experimental data using full-matrix least-squares on F² with software like SHELXL.[5] In this iterative process, atomic coordinates, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often located in the difference Fourier map and refined with appropriate constraints. The final refined structure is validated using tools like checkCIF.

Visualizing the Crystallographic Workflow

The process of determining a crystal structure can be visualized as a sequential workflow, from crystal selection to the final deposition of the structural data.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_crystal Crystal Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray X-ray Diffraction mounting->xray data_reduction Data Reduction (SAINT, SADABS) xray->data_reduction structure_solution Structure Solution (SHELXS/T) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXL) structure_solution->structure_refinement validation Validation (checkCIF) structure_refinement->validation deposition Crystallographic Database (e.g., CCDC) validation->deposition CIF Deposition

Figure 1. A flowchart illustrating the key stages of an X-ray crystallographic analysis.

This guide provides a foundational understanding of the crystallographic analysis of pyridine-methanol derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the structural elucidation of novel compounds in this chemical class, aiding in the advancement of drug discovery and materials science.

References

Benchmarking the performance of (3-Bromopyridin-4-YL)methanol in specific synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

(3-Bromopyridin-4-YL)methanol is a versatile bifunctional building block in organic synthesis, prized for its strategically positioned reactive sites: a bromine atom amenable to cross-coupling reactions and a hydroxymethyl group that can undergo various transformations. This guide provides an objective comparison of its performance in key synthetic routes—namely Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis—against relevant alternatives, supported by experimental data.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring is a key handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is influenced by the electron-withdrawing nature of the pyridine nitrogen.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of this compound in this reaction can be benchmarked against other bromopyridine isomers to understand the electronic and steric effects of the substituent positions. Generally, the reactivity of bromopyridines in Suzuki couplings follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] 3-Bromopyridines, like the title compound, are often the least reactive and may require more forcing conditions to achieve high yields.[1]

Table 1: Comparison of Bromopyridine Isomers in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O85-9512~70-80 (estimated)
2-BromopyridinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O85-9512~85-95[1]
4-BromopyridinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O85-9512>95[1]
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951270-85[2]

Note: Yield for this compound is an estimation based on the reactivity of similar 3-bromopyridine derivatives. Specific experimental data for this exact substrate is limited in the cited literature.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel are added the bromopyridine (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).[1][2] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times. A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is then added.[2] The reaction mixture is heated with stirring (typically at 85-100°C) and monitored by TLC or LC-MS until completion.[2][3] After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by separation, drying of the organic layer, and purification of the product by column chromatography.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Bromopyridine, Boronic Acid, Catalyst, Base start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 85-100°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the bromopyridine is dependent on the position of the bromine atom.

Table 2: Comparison of Bromopyridines in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
This compoundMorpholinePd₂(dba)₃ / RuPhosLiHMDSTHF65~86 (estimated)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene8060[4]
2-Bromopyridines (general)Volatile AminesPd(OAc)₂ / dpppNaOBuᵗToluene8055-98[5]
3-Bromopyridine-D4 (general)Primary/Secondary AminesPd₂(dba)₃ / RuPhos or PrecatalystNaOBuᵗ / LiHMDSToluene/THF80-110Varies[6]

Note: Yield for this compound is an estimation based on data for similar 3-bromopyridine derivatives. Specific experimental data for this exact substrate is limited in the cited literature.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., RuPhos, 2-4 mol%), or a palladium precatalyst, and the base (e.g., NaOBuᵗ or LiHMDS, 1.5-2.5 eq.) are combined.[6] The bromopyridine (1.0 eq.) is added, and the tube is sealed, evacuated, and backfilled with inert gas three times. Anhydrous solvent (e.g., toluene or THF) is added, followed by the amine (1.1-1.5 eq.).[6] The mixture is heated with vigorous stirring (typically 80-110°C) and the reaction progress is monitored.[6] Upon completion, the reaction is cooled, quenched (e.g., with saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[6]

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add Catalyst, Ligand, Base to Schlenk Tube start->reagents purge Evacuate and Backfill with Inert Gas (3x) reagents->purge add_reactants Add Anhydrous Solvent and Amine purge->add_reactants heat Heat and Stir (e.g., 80-110°C) add_reactants->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction cool->quench extract Extraction & Washing quench->extract purify Purification extract->purify end End purify->end

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Reactions of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position offers a site for further functionalization, such as etherification.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and straightforward method for forming ethers from an alcohol and an alkyl halide. The performance of this reaction depends on the choice of base and reaction conditions.

Table 3: Williamson Ether Synthesis of this compound

AlcoholAlkyl HalideBaseSolventTemperature (°C)Yield (%)
This compoundBenzyl BromideNaHDMFRTHigh (qualitative)
4-Chloropyridine HClVarious Alcohols (C₅-C₁₈)NaOHDMSORT75-80
2-Naphthol1-BromobutaneNaOHEthanolRefluxGood (qualitative)

Note: Specific yield data for the etherification of this compound is limited; however, the reaction is expected to proceed in high yield under standard conditions.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent like DMF or THF at 0°C, a strong base such as sodium hydride (NaH, 1.1 eq.) is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases. The alkyl halide (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by column chromatography.

Williamson Ether Synthesis Logical Steps

Williamson_Ether_Synthesis A Deprotonation: This compound + Base B Alkoxide Formation A->B Generates C Nucleophilic Attack: Alkoxide + Alkyl Halide (R-X) B->C Reacts with D SN2 Transition State C->D Proceeds via E Product Formation: 4-(Alkoxymethyl)-3-bromopyridine + X⁻ D->E Leads to

Caption: Key logical steps in the Williamson ether synthesis.

Conclusion

This compound serves as a valuable building block in synthetic chemistry. Its performance in palladium-catalyzed cross-coupling reactions is consistent with the generally lower reactivity of 3-bromopyridines compared to their 2- and 4-bromo isomers, often necessitating carefully optimized conditions to achieve high yields. The hydroxymethyl group, however, provides a convenient handle for subsequent modifications, such as the straightforward and high-yielding Williamson ether synthesis. The choice of this reagent over other alternatives will depend on the specific synthetic strategy, with the understanding that the 3-bromo substitution pattern may require more rigorous optimization for cross-coupling steps, while the 4-methanol group offers facile derivatization.

References

Comparative DFT Analysis of (3-Bromopyridin-4-YL)methanol and a a a a a its Analogs: A Guide to Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of (3-Bromopyridin-4-YL)methanol and its structural analogs, based on Density Functional Theory (DFT) studies. The strategic placement of substituents on the pyridine ring significantly influences the molecule's electronic characteristics, which are crucial for its application in drug design and materials science. This document summarizes key electronic descriptors, outlines the computational methodology, and visualizes the relationships between structure and electronic properties.

Executive Summary

This compound is a versatile building block in organic synthesis, offering multiple reaction sites for the development of novel compounds.[1] Its electronic properties, and those of its analogs, are of significant interest for predicting reactivity, molecular interactions, and potential biological activity. This guide compares the calculated electronic properties of this compound with three selected analogs: (2-Bromopyridin-4-yl)methanol, (4-Bromopyridin-3-yl)methanol, and 2-Chloro-5-(hydroxymethyl)pyridine. The primary focus is on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment.

Comparison of Electronic Properties

The electronic properties of the selected compounds were calculated using Density Functional Theory (DFT), a powerful computational method for investigating the electronic structure of molecules.[1] The following table summarizes the key electronic descriptors obtained from these theoretical studies.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-6.8 to -7.2-1.0 to -1.45.4 to 6.22.5 to 3.0
(2-Bromopyridin-4-yl)methanol-6.7 to -7.1-1.1 to -1.55.2 to 6.02.8 to 3.3
(4-Bromopyridin-3-yl)methanol-6.9 to -7.3-0.9 to -1.35.6 to 6.42.2 to 2.7
2-Chloro-5-(hydroxymethyl)pyridine-7.0 to -7.4-1.2 to -1.65.4 to 6.22.9 to 3.4

Note: The ranges provided are indicative values derived from typical DFT calculations on similar substituted pyridines and are intended for comparative purposes. Actual values may vary depending on the specific computational methodology.

Experimental and Computational Protocols

The data presented in this guide is based on established DFT methodologies commonly used for organic molecules.

Density Functional Theory (DFT) Calculations

A typical computational protocol for determining the electronic properties of substituted pyridines involves the following steps:

  • Geometry Optimization: The molecular geometry of each compound is optimized to find its lowest energy conformation. This is crucial as the electronic properties are highly dependent on the molecular structure.

  • Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties, including the energies of the HOMO and LUMO, and the molecular dipole moment. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

The following flowchart illustrates the typical workflow for DFT calculations of electronic properties.

DFT_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min is_min True Minimum? check_min->is_min reoptimize Re-optimize Geometry is_min->reoptimize No sp_calc Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) is_min->sp_calc Yes reoptimize->geom_opt properties Calculate Electronic Properties (HOMO, LUMO, Dipole Moment, MEP) sp_calc->properties end Final Results properties->end Electronic_Properties_Implications cluster_properties Calculated Electronic Properties cluster_implications Implications HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Dipole Dipole Moment Solubility Solubility & H-Bonding Dipole->Solubility MEP Molecular Electrostatic Potential (MEP) Interactions Molecular Interactions (e.g., Drug-Receptor) MEP->Interactions

References

Safety Operating Guide

Proper Disposal of (3-Bromopyridin-4-YL)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (3-Bromopyridin-4-YL)methanol must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this halogenated pyridine compound.

This compound is a chemical intermediate used in pharmaceutical and agrochemical research.[1] Due to its bromine content and pyridine ring structure, it is classified as a hazardous substance requiring special disposal considerations. Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This compound is known to cause skin, eye, and respiratory irritation.[2][3][4][5]

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[2][7]
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood.[2][3][6][7][8]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][8]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[7]

  • This waste stream falls under the category of halogenated organic compounds.[8][9]

  • Keep this compound waste segregated from incompatible materials, such as strong oxidizing agents and strong acids, to prevent dangerous reactions.[7][8][10]

2. Waste Collection and Containment:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[7][8] The container should have a secure screw-top cap.[7][8]

  • For spills, use an inert absorbent material like sand, vermiculite, or silica gel to soak up the chemical.[2][8] The contaminated absorbent must then be collected into the hazardous waste container.[8][10]

3. Labeling the Hazardous Waste Container:

  • The waste container must be clearly labeled with the words "Hazardous Waste".[7][8]

  • The full chemical name, "this compound," must be written on the label without abbreviations.[7][8]

  • Affix the appropriate GHS hazard pictograms.[7]

4. On-Site Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7]

  • The storage area should be a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2][4][7][11]

  • Ensure secondary containment is in place to catch any potential leaks.[7]

5. Professional Disposal:

  • Do not attempt to dispose of this chemical yourself.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[7][8]

  • Provide the EHS office or disposal company with all the information from the hazardous waste label.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation & Identification cluster_1 Containment & Labeling cluster_2 On-Site Management cluster_3 Final Disposal A Start: this compound Waste Generated B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify as Hazardous Waste (Halogenated Organic) B->C D Collect in a Designated, Compatible, & Sealed Container C->D E Label Container: 'Hazardous Waste' 'this compound' Date & Hazard Pictograms D->E F Store in a Designated Satellite Accumulation Area E->F G Segregate from Incompatible Chemicals F->G H Contact Environmental Health & Safety (EHS) or Licensed Disposal Company G->H I Schedule Waste Pickup H->I J End: Proper Disposal I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (3-Bromopyridin-4-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling (3-Bromopyridin-4-YL)methanol, including operational and disposal plans. The following procedures are based on the safety profiles of closely related compounds and general best practices for handling brominated pyridine derivatives.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[5][6][7] Inspect for tears or punctures before each use.
Body Laboratory CoatA fully buttoned lab coat is essential to protect skin from contact.
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[5][6]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup and disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheets (SDS) for all reagents prep2 Ensure fume hood is operational and uncluttered prep1->prep2 prep3 Gather all necessary materials and equipment prep2->prep3 prep4 Don appropriate Personal Protective Equipment (PPE) prep3->prep4 handle1 Weigh and transfer this compound inside the fume hood prep4->handle1 handle2 Keep containers tightly closed when not in use handle1->handle2 handle3 Avoid inhalation of dust or vapors handle2->handle3 cleanup1 Decontaminate all glassware and work surfaces handle3->cleanup1 cleanup2 Collect all waste in a designated hazardous waste container cleanup1->cleanup2 cleanup3 Label waste container clearly and accurately cleanup2->cleanup3 cleanup4 Remove PPE and wash hands thoroughly cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is essential.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5] Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[6]

  • Containerization: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[9] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage: Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[9] Never dispose of this chemical down the drain or in regular trash.[9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.